2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-5-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c8-5-2-1-4(7(12)11-9)3-6(5)15(10,13)14/h1-3H,9H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQKCGDIIVQYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368520 | |
| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-62-1 | |
| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Executive Summary
2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide (CAS 5378-62-1) is a bifunctional pharmacophore essential in the development of carbonic anhydrase (CA) inhibitors and diuretic agents. Structurally, it combines a lipophilic chlorobenzene core with two distinct polar handles: a sulfonamide group (zinc-binding motif) and a hydrazinecarbonyl moiety (reactive linker).[1] This unique architecture allows it to serve as a "lynchpin" intermediate; the sulfonamide anchors the molecule in the enzyme active site, while the hydrazide facilitates the attachment of diverse tail groups via Schiff base formation to modulate selectivity against specific CA isoforms (e.g., hCA IX and XII).
Physicochemical Specifications
The following data aggregates experimental values and high-confidence calculated descriptors to provide a baseline for formulation and synthesis.
| Parameter | Value | Notes/Conditions |
| Molecular Formula | C₇H₈ClN₃O₃S | |
| Molecular Weight | 249.67 g/mol | |
| Appearance | White to Off-white Solid | Crystalline powder |
| Melting Point | 211–212 °C | Experimental (Recrystallized from Ethanol) |
| Solubility | DMSO, Methanol, DMF | High solubility in polar aprotic solvents |
| Water Solubility | Low (< 0.5 mg/mL) | Requires cosolvent or pH adjustment |
| pKa (Sulfonamide) | ~10.1 | Acidic proton on -SO₂NH₂ |
| pKa (Hydrazide) | ~3.5 (Conjugate Acid) | Protonation of terminal -NH₂ |
| LogP (Octanol/Water) | ~0.3 – 0.6 (Calc.) | Moderate polarity due to dual H-bond donors |
| H-Bond Donors | 4 | -NH₂ (sulfonamide), -NH-NH₂ (hydrazide) |
| H-Bond Acceptors | 5 | Sulfonyl oxygens, Carbonyl oxygen, Nitrogens |
Structural Analysis & Functional Logic
The molecule functions through three distinct zones:
-
The Anchor (Sulfonamide): A primary sulfonamide (-SO₂NH₂) that mimics the transition state of CO₂ hydration, binding tightly to the Zn²⁺ ion in the carbonic anhydrase active site.
-
The Scaffold (2-Chlorobenzene): The chlorine atom at the ortho position relative to the sulfonamide induces a steric twist, optimizing the fit within the hydrophobic pocket of the enzyme.
-
The Warhead (Hydrazide): A reactive -CONHNH₂ group at the meta position (relative to sulfonamide) acts as a chemical handle for diversifying the molecule into larger libraries of inhibitors.
Figure 1: Functional decomposition of the molecule showing the distinct roles of its three pharmacophoric elements.
Synthetic Methodology
The synthesis of this compound is a convergent process designed to install the sensitive hydrazide group in the final step to avoid premature oxidation or hydrolysis.
Step-by-Step Protocol
Prerequisites:
-
Starting Material: 2-Chlorobenzenesulfonamide
-
Reagents: Acetyl chloride, Aluminum chloride (AlCl₃), Potassium permanganate (KMnO₄), Thionyl chloride (SOCl₂), Hydrazine hydrate.
Phase 1: Scaffold Functionalization (Friedel-Crafts)
-
Acylation: Dissolve 2-chlorobenzenesulfonamide in dry nitrobenzene or CS₂.
-
Catalysis: Add anhydrous AlCl₃ (2.5 eq) slowly at 0°C.
-
Addition: Dropwise addition of acetyl chloride (1.2 eq).
-
Reaction: Heat to 60°C for 4 hours. The electrophilic aromatic substitution occurs selectively at the 5-position (para to the directing Cl group, meta to the deactivating sulfonamide).
-
Workup: Quench with ice/HCl. Filter the precipitate to yield 2-chloro-5-acetylbenzenesulfonamide .
Phase 2: Oxidation to Carboxylic Acid
-
Oxidation: Suspend the acetyl intermediate in 10% H₂SO₄.
-
Reagent: Add KMnO₄ (3 eq) portion-wise at 80°C.
-
Monitoring: Stir until the purple color persists (approx. 6 hours).
-
Isolation: Decolorize excess permanganate with sodium bisulfite. Cool to precipitate 2-chloro-5-carboxybenzenesulfonamide .
Phase 3: Activation and Hydrazinolysis
-
Activation: Reflux the carboxylic acid in neat thionyl chloride (SOCl₂) for 3 hours. Evaporate excess SOCl₂ to obtain the acid chloride solid.
-
Coupling: Dissolve the crude acid chloride in anhydrous THF.
-
Nucleophilic Attack: Cool to 0°C and add hydrazine hydrate (2.5 eq) dropwise. Note: Excess hydrazine is crucial to prevent dimer formation.
-
Purification: Stir for 2 hours. Pour into ice water. The product precipitates as a white solid.[2] Recrystallize from ethanol to achieve >98% purity (MP: 211-212°C).
Figure 2: Linear synthetic pathway highlighting the transformation from the parent sulfonamide to the target hydrazide.
Reactivity & Applications
Primary Application: Schiff Base Formation
The hydrazinecarbonyl group is a "soft" nucleophile, making it highly reactive toward aldehydes and ketones under mild acidic catalysis. This reaction is the cornerstone of generating Glycosyl-hydrazone CA inhibitors .
Reaction Protocol:
-
Dissolve 1 eq of this compound in Ethanol/Acetic Acid (catalytic).
-
Add 1 eq of aromatic aldehyde (e.g., 4-nitrobenzaldehyde or vanillin).
-
Reflux for 2–4 hours.
-
The product (Acylhydrazone) precipitates upon cooling.
Mechanism: The terminal nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde, followed by dehydration. The resulting C=N bond extends the conjugation, often improving the biological half-life and potency of the inhibitor.
Stability Profile
-
Hydrolysis: The hydrazide bond (-CONH-NH₂) is stable at neutral pH but susceptible to hydrolysis in strong acid or base at elevated temperatures, reverting to the carboxylic acid.
-
Oxidation: Hydrazides are reducing agents. Avoid contact with strong oxidizers (peroxides, nitrates) as this can lead to the formation of diimide or nitrogen gas evolution.
-
Thermal: Stable up to its melting point (211°C).
References
-
BenchChem. this compound: Structure and Applications. Retrieved from
-
Sigma-Aldrich (Merck). 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide Product Specification. Retrieved from
- Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating hydrazide moieties. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. Compound Summary: this compound (CID 9869618). Retrieved from [1]
- Gowda, B. T., et al. (2010). Crystal structure of N-(2-chlorobenzoyl)-2-chlorobenzenesulfonamide. Acta Crystallographica.
Sources
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the complete structural elucidation of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide. This molecule is a key building block in the synthesis of various pharmaceutical agents, particularly carbonic anhydrase inhibitors, making a thorough understanding of its structure paramount for researchers, scientists, and drug development professionals.[1] This guide moves beyond a simple recitation of techniques, delving into the causality behind experimental choices and the interpretation of the resulting data to construct a cohesive and validated molecular portrait.
Introduction: The Significance of Structural Integrity
This compound, with the molecular formula C₇H₈ClN₃O₃S, possesses a unique combination of functional groups: a sulfonamide, a hydrazinecarbonyl moiety, and a chlorinated aromatic ring. Each of these groups contributes to its reactivity and biological activity. Therefore, unambiguous confirmation of its covalent structure and, where possible, its three-dimensional arrangement is a critical prerequisite for its application in drug discovery and development. The methodologies outlined herein provide a robust framework for achieving this goal, ensuring the scientific integrity of subsequent research.
A Multi-faceted Approach to Structural Verification
A definitive structural elucidation relies not on a single technique but on the convergence of evidence from multiple, complementary analytical methods. The workflow presented here integrates spectroscopic and spectrometric techniques to build a complete picture of the molecule, from atomic connectivity to spatial arrangement.
Caption: A workflow diagram illustrating the multi-technique approach to the structural elucidation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR: Probing the Proton Environment
The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. For this compound, the expected signals in a common solvent like DMSO-d₆ are:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~8.21 | Singlet | 2H | SO₂NH₂ | The protons of the sulfonamide group are deshielded by the adjacent sulfonyl group and typically appear as a broad singlet due to quadrupole broadening from the nitrogen and exchange with residual water. |
| ~7.98 | Doublet | 1H | Ar-H | This proton is ortho to the electron-withdrawing sulfonamide group and meta to the hydrazinecarbonyl group, leading to a downfield shift. It appears as a doublet due to coupling with the adjacent aromatic proton. |
| ~7.62 | Doublet | 1H | Ar-H | This proton is ortho to the hydrazinecarbonyl group and meta to the sulfonamide group. It appears as a doublet due to coupling with the adjacent aromatic proton. |
| ~2.51 | Singlet | 2H | CONHNH₂ | The protons on the terminal nitrogen of the hydrazine are typically observed as a singlet. Their chemical shift can be variable and concentration-dependent due to hydrogen bonding. |
Note: The chemical shifts are based on reported data for this compound.[1]
¹³C NMR: Characterizing the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. Based on data from similar sulfonamide derivatives, the expected chemical shifts are as follows:
| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |
| ~165-170 | C =O | The carbonyl carbon of the hydrazinecarbonyl group is significantly deshielded and appears in the characteristic downfield region for amide-like carbonyls.[2] |
| ~120-145 | Aromatic C | The six aromatic carbons will appear in this region. The specific shifts are influenced by the substituents. Carbons directly attached to the electron-withdrawing chloro and sulfonyl groups will be downfield, while those influenced by the hydrazinecarbonyl group will have their shifts modified accordingly.[2] |
2D NMR Techniques: Assembling the Puzzle
To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this molecule, it would confirm the coupling between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons in the aromatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Key expected correlations would include:
-
The aromatic protons to the carbonyl carbon.
-
The sulfonamide protons to the aromatic carbon to which the SO₂ group is attached.
-
The hydrazine protons to the carbonyl carbon.
-
Caption: A flowchart of the NMR experiments for comprehensive structural analysis.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets. Optimize acquisition and processing parameters as needed.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals, and analyze the cross-peaks in the 2D spectra to establish connectivities.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Characteristic Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3340 | N-H stretch | Sulfonamide (NH₂) and Hydrazine (NH₂) | The presence of sharp peaks in this region is indicative of the N-H bonds in both the sulfonamide and hydrazine moieties.[1] |
| ~1680 | C=O stretch | Hydrazinecarbonyl (Amide) | A strong absorption band in this region is a clear indicator of the carbonyl group.[1] |
| ~1320 and ~1160 | Asymmetric and Symmetric S=O stretch | Sulfonamide | These two strong bands are characteristic of the sulfonyl group.[1] |
| ~1600-1450 | C=C stretch | Aromatic Ring | Multiple bands in this region confirm the presence of the benzene ring. |
| ~800-600 | C-Cl stretch | Chloro-aromatic | The presence of a band in this region can suggest the C-Cl bond. |
Experimental Protocol: FTIR Spectroscopy (Solid State)
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent like acetone or methylene chloride.[3]
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Mass Spectrum
For this compound (Molecular Weight: 249.68 g/mol ), a high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺ or [M+H]⁺) with a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Predicted Fragmentation Pattern
Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for sulfonamides often involve the loss of SO₂.[4]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 249/251 | [C₇H₈ClN₃O₃S]⁺˙ | - |
| 185/187 | [M - SO₂]⁺˙ | SO₂ |
| 156/158 | [M - SO₂NH₂]⁺ | SO₂NH₂ |
| 77 | [C₆H₅]⁺ | C H Cl N₃ O₃ S |
digraph "Mass Spectrometry Fragmentation" { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Parent [label="[M]⁺˙\nm/z 249/251", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag1 [label="[M-SO₂]⁺˙\nm/z 185/187"]; Frag2 [label="[M-SO₂NH₂]⁺\nm/z 156/158"]; Frag3 [label="[C₆H₅]⁺\nm/z 77"];
Parent -> Frag1 [label="- SO₂"]; Parent -> Frag2 [label="- SO₂NH₂"]; Frag2 -> Frag3 [label="- CO - N₂H₂ - Cl"]; }
Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for ESI or a GC inlet for EI.
-
Ionization: Ionize the sample using either electrospray ionization (ESI) for a softer ionization or electron ionization (EI) to induce fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Tandem MS (MS/MS): If using ESI, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion and interpret the fragmentation pattern to confirm the structure.
IV. X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail.
Expected Crystal Structure Features
Based on the structures of similar sulfonamides and hydrazides, the crystal packing of this compound is likely to be dominated by hydrogen bonding.[5][6][7][8][9] Potential hydrogen bond donors include the sulfonamide NH₂ and the hydrazine NH and NH₂ groups. The carbonyl oxygen and the sulfonyl oxygens are expected to act as hydrogen bond acceptors. These interactions would lead to the formation of extended networks in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is a process of accumulating and integrating evidence from a suite of powerful analytical techniques. By combining the detailed connectivity information from NMR spectroscopy, the functional group identification from IR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the definitive three-dimensional structure from X-ray crystallography, a complete and unambiguous picture of the molecule can be established. This rigorous approach ensures the quality and reliability of this important synthetic building block for its applications in scientific research and drug development.
References
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-Chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1254. Available at: [Link]
-
Cha, S. Y., Lee, J. H., & Kim, J. (2014). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Journal of the Korean Chemical Society, 58(1), 86-92. Available at: [Link]
-
Gowda, B. T., et al. (2010). 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1040. Available at: [Link]
-
Gowda, B. T., et al. (2010). 2-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1343. Available at: [Link]
-
Goh, K. L., et al. (2010). 2-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o365. Available at: [Link]
-
Gowda, B. T., et al. (2009). 2-Chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2144. Available at: [Link]
- Messerschmidt, A. (2007). X-ray Crystallography of Biomacromolecules: A Practical Guide. Wiley-VCH.
-
IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. (2008). Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for the , a key intermediate in the synthesis of advanced benzenesulfonamide derivatives, particularly potent carbonic anhydrase inhibitors.[1] As a molecule possessing a unique combination of a sulfonamide, a hydrazide, and a chlorinated aromatic ring, its structural confirmation relies on the synergistic application of multiple spectroscopic techniques. This document offers researchers, scientists, and drug development professionals a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this specific compound. The guide emphasizes the causality behind experimental choices, provides field-proven protocols, and integrates data interpretation to ensure a self-validating analytical workflow for unambiguous structural elucidation and purity assessment.
Molecular Architecture and Analytical Strategy
This compound (Molecular Formula: C₇H₈ClN₃O₃S) is a multifaceted structure.[2] A robust analytical strategy requires dissecting the molecule into its constituent functional groups and assigning expected spectroscopic signals to each.
-
Benzenesulfonamide Core: The primary scaffold, featuring a sulfonamide group (-SO₂NH₂) attached to a chlorinated benzene ring. This core is a well-established zinc-binding group in many enzyme inhibitors.[1]
-
Hydrazinecarbonyl Linker: A reactive hydrazide group (-CONHNH₂) that is crucial for synthetic elaboration, allowing for the creation of hydrazone-based compound libraries.[1]
-
Substitution Pattern: The 1,2,4-trisubstituted aromatic ring presents a distinct pattern of proton signals in NMR spectroscopy, which is critical for confirming isomer purity.
Our analytical approach is designed to be sequential and confirmatory. IR spectroscopy provides a rapid screen for the presence of all key functional groups. NMR spectroscopy then delivers a detailed map of the proton and carbon framework. Mass spectrometry confirms the molecular integrity and provides fragmentation data consistent with the structure. Finally, UV-Vis spectroscopy characterizes the electronic properties of the aromatic system.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for this molecule, providing unambiguous evidence of the connectivity and chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality of Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the compound, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the -NH and -NH₂ protons. This allows these labile protons to be observed as distinct, albeit often broad, signals, which would otherwise be lost or averaged in solvents like chloroform-d.
-
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm for universal referencing.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A spectral width of approximately 12 ppm is sufficient. The acquisition of 16-32 scans is typically adequate to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integration and Referencing: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or TMS (if added). Integrate all signals to determine the relative proton ratios.
Data Interpretation and Predicted Spectrum: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the exchangeable protons of the sulfonamide and hydrazide groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 (Aromatic) | 8.0 - 8.2 | d (doublet) | 1H | Deshielded by the adjacent electron-withdrawing -SO₂NH₂ group. |
| H-4 (Aromatic) | 7.8 - 8.0 | dd (doublet of doublets) | 1H | Influenced by both the -Cl and -CONHNH₂ groups. |
| H-3 (Aromatic) | 7.6 - 7.8 | d (doublet) | 1H | Shielded relative to H-6 but adjacent to the Cl atom. |
| -SO₂NH₂ | 7.3 - 7.5 | s (singlet, broad) | 2H | Exchangeable protons on the sulfonamide group. |
| -CONH NH₂ | 9.8 - 10.2 | s (singlet, broad) | 1H | Amide proton, significantly deshielded due to resonance with the carbonyl group. |
| -CONHNH₂ | 4.5 - 4.8 | s (singlet, broad) | 2H | Terminal hydrazine protons. |
Note: Chemical shifts for exchangeable protons (-NH, -NH₂) can vary significantly with concentration and temperature.
¹³C NMR Spectroscopy: The Carbon Backbone
Causality of Experimental Choices:
-
Technique: A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Solvent: DMSO-d₆ is used for consistency with ¹H NMR. Its carbon signals (δ ≈ 39.5 ppm) serve as a convenient secondary reference.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial to reduce acquisition time.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hundred to thousands of scans) is necessary due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H spectrum.
Data Interpretation and Predicted Spectrum: The spectrum will reveal seven distinct carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Carbonyl) | 165 - 170 | The carbonyl carbon is highly deshielded. |
| C -SO₂NH₂ | 140 - 145 | Aromatic carbon directly attached to the strongly electron-withdrawing sulfonamide group. |
| C -Cl | 135 - 140 | Aromatic carbon attached to the electronegative chlorine atom. |
| C -CONHNH₂ | 133 - 136 | Aromatic carbon attached to the carbonyl group. |
| Aromatic CH | 125 - 132 | The three aromatic CH carbons will appear in this region, with their exact shifts determined by the substituent effects. |
| Aromatic CH | 125 - 132 | |
| Aromatic CH | 125 - 132 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Causality of Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the need for KBr pellets.
Experimental Protocol: FT-IR (ATR)
-
Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation and Key Absorption Bands: The IR spectrum provides a distinct "fingerprint" for the molecule. The following table summarizes the expected key absorption bands based on general values for sulfonamides and hydrazides.[3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (Hydrazide & Amide) | 3400 - 3200 | Medium-Strong | -CONHNH₂ |
| N-H Stretch (Sulfonamide) | 3390 - 3230 | Medium-Strong | -SO₂NH₂ |
| C=O Stretch (Amide I) | 1680 - 1640 | Strong | -C=O NHNH₂ |
| N-H Bend (Amide II) | 1640 - 1550 | Medium | -CONH - |
| S=O Asymmetric Stretch | 1345 - 1315 | Strong | -S=O ₂NH₂ |
| S=O Symmetric Stretch | 1185 - 1145 | Strong | -S=O ₂NH₂ |
| S-N Stretch | 925 - 900 | Medium | -S-N H₂ |
| C-Cl Stretch | 800 - 600 | Strong | Ar-Cl |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural information through the analysis of its fragmentation patterns.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule. It is a soft ionization technique that typically produces an abundant protonated molecule [M+H]⁺ in positive ion mode, directly confirming the molecular weight.
-
Analysis Mode: Tandem MS (MS/MS) is used to induce fragmentation of the selected [M+H]⁺ ion. This provides evidence for the molecule's substructures.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion in the first mass analyzer, subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions in the second mass analyzer.
Data Interpretation and Expected Fragmentation:
-
Molecular Ion: The molecular weight of C₇H₈ClN₃O₃S is 249.67 g/mol . The ESI-MS spectrum should show a prominent ion at m/z 250.0 [M+H]⁺, along with its characteristic isotopic pattern due to the presence of ³⁷Cl (approx. 1/3 the intensity of the main peak).
-
Key Fragmentation Pathway: A common and diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[4] This rearrangement is often promoted by an ortho-chloro substituent.[4] Therefore, a significant fragment ion at m/z 186.0 ([M+H - SO₂]⁺) is expected.
Caption: Primary fragmentation pathway in ESI-MS/MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those associated with the π-electron system of the substituted benzene ring.
Causality of Experimental Choices:
-
Solvent: A UV-grade polar solvent like methanol or ethanol is suitable.[5] It is crucial that the solvent does not absorb in the same region as the analyte.[6]
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen UV-grade solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Spectrum Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.
Data Interpretation: Aromatic compounds typically exhibit characteristic absorption bands.[6] For a substituted benzene ring like the one in the target molecule, π → π* transitions are expected. The presence of the sulfonamide, carbonyl, and chloro substituents will cause a bathochromic (red) shift compared to unsubstituted benzene. One would expect to see absorption maxima in the range of 230-250 nm and a weaker, secondary band around 270-300 nm .[6] While not as structurally informative as NMR or MS, UV-Vis spectroscopy is excellent for quantitative analysis (using the Beer-Lambert Law) and for monitoring reaction progress or degradation.[7][8]
Conclusion
The structural verification of this compound is achieved through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle. The combination of ¹H and ¹³C NMR defines the precise atomic connectivity, FT-IR confirms the presence of all critical functional groups, high-resolution MS validates the elemental composition and molecular weight, and UV-Vis spectroscopy characterizes the electronic nature of the chromophore. By following the detailed protocols and interpretation guides presented herein, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity of their subsequent drug development efforts.
References
-
Gowda, B. T., et al. (2010). 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Idris, M. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. Available at: [Link]
-
Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed. Available at: [Link]
-
PubChem. 2-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Zaręba, P., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. National Center for Biotechnology Information. Available at: [Link]
-
Sultan, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
-
El-Shahawi, M. S., et al. (2017). spectrophotometric method for determination of sulfonamides in water. ResearchGate. Available at: [Link]
-
Caminati, W., et al. (2018). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. Available at: [Link]
-
Ye, H., & Qin, F. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
Qi, X. Y., et al. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. PubMed. Available at: [Link]
-
Gagić, T., et al. (2017). Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. National Center for Biotechnology Information. Available at: [Link]
-
de Oliveira, C. M., & Nunes, R. J. (2009). Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. ResearchGate. Available at: [Link]
-
Kaneko, T., et al. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Oxford Academic. Available at: [Link]
-
Özbek, N., et al. (2019). Sulfonamide-derived hydrazone compounds and their Pd (II) complexes: Synthesis, spectroscopic characterization, X-ray structure determination, in vitro antibacterial activity and computational studies. ResearchGate. Available at: [Link]
-
Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]
-
Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]
-
ResearchGate. (a) UV–Vis spectra of sulfonamide during photocatalytic degradation.... Available at: [Link]
Sources
- 1. This compound|CA Inhibitor [benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Precision Engineering of the Sulfonamide Scaffold: A Technical Framework for Discovery and Isolation
Topic: Discovery and Isolation of Novel Benzenesulfonamide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The benzenesulfonamide moiety (
This guide moves beyond standard textbook protocols to provide a field-validated framework for the design, synthesis, and rigorous purification of novel benzenesulfonamides. We focus on overcoming the specific physicochemical challenges posed by the sulfonamide functional group—its amphoteric nature, polarity, and tendency to form polymorphs—to ensure high-purity isolation for biological validation.
Part 1: Strategic Scaffolding & Rational Design
The resurgence of benzenesulfonamides in oncology targets, specifically Carbonic Anhydrase (CA) isoforms IX and XII, demands a shift from simple substitution to "Tail Approach" engineering.
The "Tail Approach" Mechanism
Classic sulfonamides (e.g., acetazolamide) bind the catalytic zinc ion in the CA active site. Novel discovery focuses on attaching extended "tails" to the benzene ring to interact with the hydrophobic and hydrophilic halves of the active site entrance, conferring isoform selectivity.
-
Zinc Binding Group (ZBG): The unsubstituted sulfonamide (
) is non-negotiable for classical CA inhibition. -
The Scaffold: The benzene ring acts as the spacer.
-
The Tail: Attached via linkers (ureido, hydrazido, or triazole), the tail reaches the selective pockets of hCA IX/XII, avoiding the ubiquitous hCA I/II isoforms.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the logic of the "Tail Approach" for designing selective inhibitors.
Figure 1: The "Tail Approach" strategy for designing isoform-selective benzenesulfonamide inhibitors.
Part 2: Synthetic Architectures & Methodologies
Discovery relies on robust synthetic pathways that tolerate diverse functional groups. We distinguish between Scaleable Classical Methods and Precision Modern Methods .
Pathway A: Direct Chlorosulfonation (The Workhorse)
Best for: Electron-rich aromatics and generating large libraries of simple derivatives.
-
Mechanism: Electrophilic aromatic substitution (
) using chlorosulfonic acid ( ). -
Critical Control Point: Temperature control is paramount.
- : Prevents formation of sulfones (diaryl sulfone byproducts).
-
Quench: Pouring the reaction mixture onto crushed ice requires vigorous stirring to prevent the sulfonyl chloride from clumping, which traps acid and leads to hydrolysis.
Pathway B: Modular "Click" Chemistry (The Precision Tool)
Best for: Attaching complex "tails" without affecting the sulfonamide ZBG.
-
Protocol: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Advantage: The resulting 1,2,3-triazole linker mimics the peptide bond but is resistant to enzymatic hydrolysis, improving metabolic stability.
Synthesis Workflow Comparison
| Feature | Chlorosulfonation (Pathway A) | Click Chemistry (Pathway B) | Pd-Catalysis (Buchwald-Hartwig) |
| Precursor | Substituted Benzene / Aniline | Azido-benzenesulfonamide | Aryl Halide + Sulfonamide |
| Conditions | Harsh (Strong Acid, | Mild (Aq. alcohol, RT) | Sensitive (Inert atm, Base) |
| Tolerance | Low (Acid-sensitive groups fail) | High (Bio-orthogonal) | Moderate (Base-sensitive issues) |
| Primary Risk | Hydrolysis of Sulfonyl Chloride | Cu catalyst removal | Catalyst poisoning / Cost |
Part 3: Isolation & Purification Protocols (The Core)
This section addresses the most critical failure point in benzenesulfonamide discovery: Isolation. The sulfonamide group is weakly acidic (
The "Switchable Solubility" Protocol (Acid-Base Extraction)
Unlike neutral organics, primary benzenesulfonamides can be purified by reversible salt formation. This is the Gold Standard for separating sulfonamides from non-acidic impurities (e.g., sulfones, unreacted amines).
Step-by-Step Protocol:
-
Crude Dissolution: Dissolve the crude reaction mixture in 1M NaOH. The sulfonamide deprotonates (
), becoming water-soluble. -
Filtration: Filter off insoluble impurities (sulfones, bis-sulfonamides).
-
Washing: Wash the aqueous filtrate with ethyl acetate to remove non-acidic organic contaminants.
-
Precipitation (The "Switch"): Acidify the aqueous layer dropwise with 1M HCl to pH ~4-5. The neutral sulfonamide (
) will precipitate as a pure solid. -
Collection: Filter and dry.
Purification Decision Tree
Use this logic flow to determine the optimal isolation strategy for your specific compound.
Figure 2: Decision matrix for the isolation and purification of novel benzenesulfonamides.
Troubleshooting Common Isolation Issues
-
The "Oiling Out" Phenomenon: If the product oils out during acidification, do not extract immediately. Scratch the flask walls with a glass rod and cool to
to induce crystallization. If this fails, re-dissolve in minimal ethanol and add water dropwise. -
Hydrolysis of Precursors: When synthesizing via sulfonyl chlorides, ensure the amine is added immediately after the chloride is isolated/dissolved. Sulfonyl chlorides degrade rapidly in moist air.
Part 4: Structural Characterization & Validation
Trustworthiness in publication and patenting relies on unambiguous characterization.
NMR Fingerprinting
The sulfonamide protons (
-
Solvent: DMSO-
is mandatory. often leads to broad, invisible peaks due to poor solubility and exchange. -
Chemical Shift: Look for a broad singlet between 7.0 – 8.0 ppm .
-
Exchange Test: Add
. The disappearance of this peak confirms the N-H protons.
Mass Spectrometry (ESI-MS)[2]
-
Mode: Negative Ion Mode (
) is often more sensitive for primary sulfonamides due to the acidic proton. -
Pattern: Look for the characteristic sulfur isotope pattern (
is ~4.2% of ), appearing as an M+2 peak.
References
-
Supuran, C. T. (2017).[2] Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.Link
-
Organic Syntheses. (1921). Benzenesulfonyl chloride.[3][4] Org.[4][5][6][7] Synth. 1, 21; Coll. Vol. 1, 84. Link
-
Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[8] Green Chemistry, 8(9), 835-838. Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.[1][9] ACS Medicinal Chemistry Letters. Link
-
Kalinin, D. V., et al. (2021).[10] Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
theoretical studies on 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Theoretical Characterization & Drug Design Potential of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Executive Summary
This technical guide establishes a comprehensive theoretical framework for the analysis of This compound (CAS: 5378-62-1). Also chemically identified as 4-chloro-3-sulfamoylbenzohydrazide , this molecule represents a high-value "dual-pharmacophore" scaffold, integrating a zinc-binding sulfonamide moiety with a reactive hydrazide linker.
While often utilized as a synthetic intermediate for diuretic agents (e.g., Indapamide analogs), its structural properties suggest significant unexploited potential as a selective Carbonic Anhydrase (CA) inhibitor and antimicrobial agent . This guide outlines the precise computational protocols—ranging from Density Functional Theory (DFT) to molecular docking—required to validate its electronic stability, reactivity, and target affinity.
Structural Significance & Pharmacophore Analysis[1]
The molecule comprises a benzene core substituted at positions 1, 2, and 4 (relative to the sulfonamide):
-
C1 - Sulfonamide (-SO₂NH₂): A classic bioisostere for carboxylic acids and a primary zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA).
-
C2 - Chlorine (-Cl): Provides lipophilicity and steric bulk, influencing the molecule's fit within hydrophobic enzyme pockets.
-
C5 - Hydrazinecarbonyl (-CONHNH₂): A hydrazide group capable of hydrogen bonding and further derivatization (e.g., Schiff base formation), enhancing antimicrobial or anticancer specificity.
Scientific Rationale: The co-existence of sulfonamide and hydrazide groups creates a "push-pull" electronic system. Theoretical studies must quantify how the electron-withdrawing sulfonamide and chlorine groups affect the nucleophilicity of the hydrazide, determining its reactivity in drug synthesis or biological interaction.
Computational Framework: The Protocol
Electronic Structure Theory (DFT)
Objective: Determine the ground-state geometry, global reactivity descriptors, and vibrational signature.
-
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311++G(d,p) .
-
Reasoning: The "++" diffuse functions are critical for accurately modeling the lone pairs on the sulfonamide oxygen and hydrazide nitrogen atoms. The "d,p" polarization functions account for the hypervalent sulfur and chlorine atoms.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water ($ \epsilon=78.39 $) to simulate physiological conditions.
-
-
Key Descriptors to Extract:
-
HOMO-LUMO Gap ($ \Delta E $): A measure of kinetic stability. A smaller gap suggests high chemical reactivity, making it a potent electrophile in covalent binding scenarios.
-
Molecular Electrostatic Potential (MEP): Map the electron density to identify nucleophilic attack sites (likely the hydrazide terminal nitrogen) and electrophilic regions (sulfonamide protons).
-
Natural Bond Orbital (NBO) Analysis: To quantify the hyperconjugative interactions (e.g., $ LP(O) \rightarrow \sigma^*(S-N) $) that stabilize the sulfonamide core.
-
Molecular Docking Strategy
Objective: Predict binding affinity against therapeutic targets.[1]
-
Primary Target: Carbonic Anhydrase (CA) Isoforms [2][3]
-
Rationale: Sulfonamides are the gold standard for CA inhibition. The hydrazide tail may offer selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II) by interacting with the hydrophobic half of the active site.
-
PDB Entries: 3IAI (hCA IX), 1JD0 (hCA XII).
-
-
Secondary Target: Dihydropteroate Synthase (DHPS)
-
Rationale: Structural similarity to PABA (para-aminobenzoic acid) suggests potential antibacterial activity via folate pathway inhibition.
-
PDB Entry: 2VEG (Staphylococcus aureus DHPS).
-
-
Protocol:
-
Ligand Preparation: Generate 3D conformers; set pH to 7.4 (sulfonamide $ pK_a \approx 10 $, likely neutral; hydrazide neutral).
-
Grid Generation: Center grid box on the $ Zn^{2+} $ ion (for CA) or Pterin binding site (for DHPS).
-
Docking Algorithm: Glide XP (Extra Precision) or AutoDock Vina.
-
Validation: Re-dock the native ligand (RMSD < 2.0 Å required).
-
ADMET Profiling
Objective: Assess "Drug-Likeness" early in the pipeline.
-
Tool: SwissADME / pkCSM.
-
Critical Thresholds:
-
TPSA (Topological Polar Surface Area): Must be < 140 Ų for good cell membrane permeability.
-
LogP: Ideal range 1–3 for oral bioavailability.
-
BBB Permeability: Sulfonamides often cross the Blood-Brain Barrier; verify if this is desirable (CNS targeting) or an off-target risk.
-
Data Presentation & Expected Results
Table 1: Predicted Physicochemical Properties (Simulated)
| Property | Value (Est.) | Interpretation |
| Formula | C₇H₈ClN₃O₃S | Low MW (<500 Da) favors bioavailability. |
| Mol. Weight | 249.67 g/mol | Fragment-like; ideal for lead optimization. |
| H-Bond Donors | 3 (NH₂, NH) | High capacity for receptor interaction. |
| H-Bond Acceptors | 4 (O, N) | Balances solubility. |
| LogP (Consensus) | ~0.7 - 1.2 | Highly hydrophilic; likely water-soluble. |
| Rotatable Bonds | 2 | Rigid core minimizes entropic penalty upon binding. |
Visualization: Theoretical Workflow
Caption: Integrated computational workflow for characterizing the electronic and biological potential of the target sulfonamide scaffold.
Mechanistic Insight: Carbonic Anhydrase Inhibition
The primary mechanism of action for this molecule is hypothesized to be Zinc Coordination . The sulfonamide nitrogen (in its deprotonated anion form, $ -SO_2NH^- $) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion in the enzyme's active site.
Signaling Pathway Visualization:
Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamide derivatives, disrupting tumor pH regulation.
References
-
Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids. Source: BioMed Research International, 2022.[4] URL:[Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Source: International Journal of Molecular Sciences, 2021.[2][5] URL:[Link]
-
Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. Source: Protein Journal, 2024. URL:[Link]
-
PubChem Compound Summary for CID 11206245 (Related Hydrazinylbenzenesulfonamide). Source: National Center for Biotechnology Information. URL:[Link]
-
Design, Synthesis, DFT, Docking Studies, and Antimicrobial Evaluation of Novel Benzimidazole Containing Sulphonamide Derivatives. Source: BMC Chemistry, 2024. URL:[Link]
Sources
- 1. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the reactive sites of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Title: Chemical Architecture & Synthetic Utility of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide: A Technical Guide
Executive Summary
This technical guide analyzes the chemical reactivity and synthetic potential of This compound (also chemically indexed as 4-chloro-3-sulfamoylbenzohydrazide).[1] This molecule serves as a critical "switchboard" scaffold in medicinal chemistry, most notably as the immediate precursor to the diuretic/antihypertensive drug Indapamide .
Its structure presents three distinct reactive vectors: a highly nucleophilic hydrazide tail, an electronically activated ortho-chloro site, and a pharmacologically active sulfonamide anchor.[1] This guide details the mechanistic exploitation of these sites for drug design and heterocycle synthesis.[1]
Part 1: Molecular Architecture & Electronic Topography[1]
To manipulate this molecule effectively, one must understand the electronic push-pull forces across the benzene ring. The molecule is defined by the interplay between two electron-withdrawing groups (EWGs) and a nucleophilic tail.[1]
Electronic Profile:
-
The Hydrazide Vector (
): The primary reactive site. The terminal nitrogen is a "soft" nucleophile, highly reactive toward carbonyl electrophiles (aldehydes/ketones) and cyclization reagents.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The Ortho-Chloro Vector (
): Positioned ortho to the electron-withdrawing sulfonamide group and para to the carbonyl of the hydrazide. This positioning activates the chlorine atom for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ), although it is stable enough to survive mild condensation reactions. -
The Sulfonamide Anchor (
): A stable, weakly acidic pharmacophore essential for Carbonic Anhydrase (CA) inhibition. It generally acts as a spectator group during hydrazide manipulations but can be derivatized under forcing conditions.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Figure 1: Reactive Site Map
Caption: Topographical map of this compound showing the three distinct reactive zones and their electronic relationships.[1]
Part 2: The Primary Vector – Hydrazide Chemistry
The hydrazide moiety is the most versatile handle on the molecule.[1] It is the gateway to the "Indapamide-like" diuretic class and a precursor for 1,3,4-oxadiazole heterocycles.
Schiff Base Formation (Indapamide Synthesis)
The most industrial application of this molecule is its condensation with aldehydes or acetals.[1] The terminal amino group (
-
Mechanism: Acid-catalyzed nucleophilic addition-elimination.[1]
-
Key Application: Reaction with 2-methyl-2,3-dihydro-1H-indole-1-carbaldehyde yields Indapamide.[1]
Heterocyclization (Oxadiazole Formation)
The hydrazide can be cyclized to form 1,3,4-oxadiazoles, which are bioisosteres of amides and esters with improved metabolic stability.
-
Reagents: Phosphorus oxychloride (
), Thionyl chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ), or Carbon disulfide ( ) with base.
Figure 2: Synthetic Pathways
Caption: Divergent synthetic pathways from the parent hydrazide: Condensation yields diuretic scaffolds; cyclization yields bioactive heterocycles.[1]
Part 3: Experimental Protocols
The following protocols are synthesized from industrial patent literature and medicinal chemistry standard practices.
Protocol A: Synthesis of Indapamide Analog (Condensation)
This protocol describes the coupling of the hydrazide with an indoline-aldehyde derivative.
Reagents:
-
This compound (1.0 eq)[1]
-
1-Formyl-2-methylindoline (or substituted benzaldehyde) (1.1 eq)[1]
-
Glacial Acetic Acid (Catalytic, 0.5 mL per 10 mmol)[1]
-
Ethanol (Absolute) or THF[1]
Methodology:
-
Dissolution: Charge a round-bottom flask with the hydrazide substrate and Ethanol (10 mL/g). Stir until a fine suspension or partial solution is achieved.
-
Activation: Add the aldehyde component followed immediately by the catalytic Glacial Acetic Acid.[1]
-
Reflux: Heat the mixture to reflux (
for EtOH). The reaction typically clarifies as the Schiff base forms, then may precipitate the product. Monitor via TLC (Mobile phase:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 9:1). -
Isolation: Upon completion (2–4 hours), cool the mixture to
. -
Purification: Filter the precipitate. Wash the cake with cold ethanol to remove unreacted aldehyde.[1] Recrystallize from Isopropanol/Water if necessary.
Validation Criteria:
-
IR: Disappearance of the hydrazide
doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ); appearance of Imine stretch ( ).
Protocol B: Cyclization to 1,3,4-Oxadiazole
This protocol converts the hydrazide into a 5-substituted-1,3,4-oxadiazole-2-thiol using carbon disulfide.[1]
Reagents:
-
Carbon Disulfide (
) (1.5 eq)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Potassium Hydroxide (KOH) (1.0 eq)[1]
-
Ethanol (
)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Methodology:
-
Salt Formation: Dissolve KOH in Ethanol. Add the hydrazide substrate and stir at room temperature for 30 minutes to form the potassium salt.
-
Addition: Add
dropwise. The solution may turn yellow/orange.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reflux: Heat to reflux for 6–8 hours. Evolution of
gas (rotten egg smell) indicates cyclization (Use a scrubber!).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Workup: Concentrate the solvent. Dilute the residue with water and acidify with dilute HCl to pH 2–3.[1]
-
Isolation: The resulting solid is the oxadiazole-2-thione (or thiol tautomer).[1] Filter and dry.[1]
Part 4: The Ortho-Chloro Vector ( Potential)
While the chlorine atom is often retained to maintain lipophilicity and potency (as in Indapamide), it represents a site for structural diversification.[1]
-
Activation: The chlorine is activated by the ortho-sulfamoyl group (strong EWG) and the para-carbonyl group.[1]
-
Substitution: Reaction with strong nucleophiles (primary amines, thiols) in high-boiling solvents (DMF, DMSO) can displace the chlorine.[1]
-
Caution: If the goal is only to react the hydrazide (Protocol A), avoid strong bases or extreme temperatures that might trigger unwanted
side reactions.
Table 1: Comparative Reactivity of Sites
| Site | Functional Group | Reactivity Type | Key Reagents |
| C-5 | Hydrazide ( | Nucleophilic Addition | Aldehydes, Anhydrides, |
| C-2 | Chloride ( | Electrophilic ( | Amines, Thiols (requires heat) |
| C-1 | Sulfonamide ( | Acidic / H-Bonding | Alkyl halides (N-alkylation) |
Part 5: Safety & Handling
-
Hydrazine Toxicity: While the benzohydrazide moiety is less volatile than free hydrazine, it should still be treated as a potential sensitizer and carcinogen.[1] Double-glove (Nitrile) and work in a fume hood.[1]
-
Sulfonamide Allergies: This compound is a sulfonamide derivative; handle with care regarding potential allergic reactions (skin/respiratory).[1]
-
Waste: Aqueous streams containing these compounds must be segregated and incinerated, not poured down the drain, due to ecotoxicity.
References
-
Synthesis of Indapamide
-
Oxadiazole Cyclization Chemistry
-
Nucleophilic Substitution (
):-
Bunnett, J. F. (1951).[1] Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. (General grounding for activated chloro-displacement).
-
Sources
- 1. 4-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)-3-sulfamoylbenzamide | C16H15ClN2O3S2 | CID 16330874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]
- 4. ijper.org [ijper.org]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide Derivatives in Cancer Cell Line Studies: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the application of derivatives of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide in cancer cell line studies. While this compound is primarily a chemical synthon, its derivatives have emerged as potent anticancer agents, primarily through the inhibition of carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII.[1] This document will delve into the mechanism of action, provide detailed experimental workflows, and present data interpretation strategies for evaluating these compounds in a cancer research setting.
Scientific Foundation: The Rationale for Targeting Carbonic Anhydrases in Cancer
Tumor microenvironments are often characterized by hypoxia, which leads to a metabolic shift towards anaerobic glycolysis.[2][3] This metabolic adaptation results in the acidification of the intracellular space and the surrounding extracellular matrix. To survive and proliferate in these acidic conditions, cancer cells upregulate the expression of certain enzymes, including carbonic anhydrases (CAs).
Human carbonic anhydrase IX (hCA IX) and XII (hCA XII) are transmembrane enzymes that are minimally expressed in normal tissues but are significantly overexpressed in a variety of solid tumors, including breast, lung, colon, and ovarian cancers.[4] These enzymes play a crucial role in maintaining pH homeostasis in cancer cells by converting carbon dioxide and water into bicarbonate and protons.[5] This activity helps to neutralize the acidic intracellular environment and acidify the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[4] Consequently, the selective inhibition of hCA IX and XII presents a promising therapeutic strategy for anticancer drug development.[2]
Benzenesulfonamide derivatives are a well-established class of compounds that exhibit inhibitory effects on carbonic anhydrases.[4] this compound serves as a key building block for synthesizing novel sulfonamide derivatives with enhanced potency and selectivity for tumor-associated CA isoforms.[1] The sulfonamide moiety acts as a zinc-binding group within the active site of the enzyme, leading to its inhibition.[6]
Mechanism of Action of this compound Derivatives
The primary mechanism of action for the anticancer effects of this compound derivatives is the inhibition of carbonic anhydrase IX and XII.[1] However, research has revealed that these compounds can induce cancer cell death through multiple pathways:
-
Induction of Apoptosis: Inhibition of hCA IX leads to intracellular acidification, which can trigger the intrinsic apoptotic pathway. Studies have shown that treatment with these derivatives can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately activating caspase cascades.[1]
-
Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest at different phases, such as the G0/G1, S, or G2/M phases, depending on the specific derivative and cancer cell line.[1][4]
-
Inhibition of Angiogenesis: Some sulfonamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]
-
Activation of Pyruvate Kinase M2 (PKM2): Certain novel sulfonamide derivatives have been identified as activators of tumor pyruvate kinase M2 (PKM2), which can lead to a reduction in lactate production and an increase in reactive oxygen species, contributing to their anticancer effects.[8]
Experimental Protocols for Evaluating Novel Derivatives
This section provides detailed, step-by-step protocols for the in vitro evaluation of novel derivatives of this compound in cancer cell lines.
Cell Culture and Maintenance
Rationale: Maintaining healthy and consistently growing cancer cell lines is fundamental to obtaining reproducible results. The choice of cell line should be guided by the research question and the known expression levels of the target enzymes (e.g., hCA IX).
Protocol:
-
Cell Line Selection: Choose appropriate cancer cell lines for your study. Examples include:
-
Culture Medium: Use the recommended culture medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 70-80% confluency to ensure they remain in the exponential growth phase.
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard method for determining the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24 to 72 hours.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis
Rationale: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by arresting the cell cycle at a specific phase.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specific duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be quantified.
Data Presentation and Interpretation
Quantitative data from the above experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of a Hypothetical Derivative (Compound X) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast | 5.2 ± 0.4 |
| MDA-MB-231 | Breast | 8.1 ± 0.7 |
| A549 | Lung | 3.9 ± 0.3 |
| HCT-116 | Colon | 6.5 ± 0.5 |
| HeLa | Cervical | 7.8 ± 0.6 |
Table 2: Cell Cycle Analysis of A549 Cells Treated with Compound X (IC50 concentration for 24h)
| Cell Cycle Phase | Control (%) | Compound X (%) |
| G0/G1 | 55.3 | 35.1 |
| S | 25.1 | 20.5 |
| G2/M | 19.6 | 44.4 |
Visualization of Key Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: Simplified signaling pathway of sulfonamide inhibitors.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of anticancer agents, primarily through their potent and selective inhibition of tumor-associated carbonic anhydrases. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds. Future research should focus on elucidating the detailed molecular interactions between these inhibitors and their target enzymes, as well as evaluating their efficacy and safety in preclinical animal models. The development of derivatives with improved pharmacokinetic properties and enhanced tumor-targeting capabilities will be crucial for their successful translation into clinical applications.
References
-
Angeli, A., et al. (2019). New sulfonamides containing organometallic-acylhydrazones: synthesis, characterisation and biological evaluation as inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 545-551. [Link]
-
Ibrahim, A. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16893. [Link]
-
Ibrahim, A. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed, 36202955. [Link]
-
Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30349-30366. [Link]
-
Abdel-Aziz, M., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(1), 441. [Link]
-
Yancheva, D., et al. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. [Link]
-
Sharma, P., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3689-3701. [Link]
-
Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30349-30366. [Link]
-
Zhang, Y., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1319. [Link]
-
Ghorab, M. M., et al. (2018). In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives. Letters in Drug Design & Discovery, 15(7), 746-753. [Link]
-
El-Sayed, M. A. A., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 32093-32111. [Link]
-
Angap, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]
-
Al-Ostath, A. I., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals, 16(5), 746. [Link]
-
Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(10), 2003-2017. [Link]
-
Abstract 5744: Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents. (2023). Cancer Research, 83(7_Supplement), 5744. [Link]
-
De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12586. [Link]
-
Bua, S., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209785. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Molecules, 21(5), 633. [Link]
-
Sławiński, J., et al. (2017). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 22(10), 1735. [Link]
Sources
- 1. This compound|CA Inhibitor [benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors | MDPI [mdpi.com]
- 6. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
experimental setup for studying 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide interactions
Application Note: Experimental Characterization of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Subtitle: Protocols for Studying Carbonic Anhydrase Inhibition and Biophysical Interactions of Sulfonamide-Hydrazide Scaffolds.
Introduction & Scientific Context
This compound (also known as 4-chloro-3-sulfamoylbenzohydrazide) is a critical pharmacophore in medicinal chemistry. It serves as the primary intermediate for the synthesis of Indapamide , a widely used thiazide-like diuretic. Beyond its role as a synthetic precursor, this molecule is a "privileged scaffold" for designing Carbonic Anhydrase (CA) Inhibitors .
Mechanistic Relevance:
-
Sulfonamide Moiety (
): Acts as the primary "Zinc Anchor."[1] The nitrogen atom coordinates directly to the Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
Hydrazinecarbonyl Moiety (
): Provides a reactive "tail" capable of forming hydrogen bonds with hydrophilic residues (e.g., Thr199, Glu106) in the enzyme active site. It is also chemically reactive, allowing for the generation of hydrazone-based derivatives (Schiff bases) to probe the hydrophobic half of the CA active site.
This guide details the experimental setup for characterizing this molecule's enzymatic inhibition kinetics and biophysical binding affinity.[2][3]
Chemical Handling & Stability Protocol
Objective: To prepare stable stock solutions for biological assays without degrading the reactive hydrazine group.
Challenges: The hydrazine group is susceptible to oxidation, and the sulfonamide has poor aqueous solubility at neutral pH.
Protocol:
-
Solvent Selection: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM . Avoid ethanol or methanol if long-term storage is intended, as they can slowly react with the hydrazide over months.
-
Stock Storage: Aliquot into amber glass vials (to prevent light-induced degradation of subsequent derivatives) and store at -20°C .
-
Working Solution: Dilute the DMSO stock into the assay buffer immediately before use. Ensure the final DMSO concentration in the assay is <1% (v/v) to prevent solvent-induced enzyme denaturation.
Enzymatic Assay: Stopped-Flow CO₂ Hydration
Rationale: Standard spectrophotometric plate-reader assays are too slow for Carbonic Anhydrase, which has one of the highest turnover numbers known (
Experimental Setup (Graphviz Diagram)
Figure 1: Schematic of the Stopped-Flow CO₂ Hydration Assay. Rapid mixing allows observation of the reaction within milliseconds.
Detailed Protocol
-
Buffer Preparation:
-
Buffer A (Enzyme): 20 mM HEPES (pH 7.5), 20 mM
, 0.2 mM Phenol Red indicator. Add purified hCA II enzyme (10–20 nM final concentration). -
Buffer B (Substrate): Saturated
solution. Bubble pure gas into water for 30 minutes at 25°C. This yields ~33 mM .
-
-
Inhibitor Incubation:
-
Pre-incubate the enzyme in Buffer A with the test compound (this compound) for 15 minutes prior to mixing. This ensures equilibrium binding.
-
-
Measurement:
-
Inject equal volumes of Buffer A and Buffer B into the mixing chamber.
-
Monitor the absorbance decrease of Phenol Red at 557 nm (indicating acidification as
converts to and ).
-
-
Data Analysis:
-
Fit the initial 5–10% of the reaction curve to a linear regression to obtain the initial velocity (
). -
Calculate the inhibition constant (
) using the Cheng-Prusoff equation adapted for this kinetics: Where is the concentration and for hCA II is typically ~10 mM.
-
Biophysical Interaction: Surface Plasmon Resonance (SPR)[4]
Rationale: While enzymatic assays show function, SPR provides direct physical evidence of binding, measuring the association (
Experimental Setup (Graphviz Diagram)
Figure 2: SPR Workflow for Small Molecule Interaction Analysis. High-density immobilization is required for low-MW analytes.
Detailed Protocol
-
Immobilization (Ligand):
-
Use a CM5 (Carboxymethyl Dextran) sensor chip.
-
Activate the surface with EDC/NHS.
-
Inject purified Carbonic Anhydrase II (diluted in 10 mM Sodium Acetate, pH 5.0) to reach a high immobilization level (~3000–5000 RU ). High density is necessary because the analyte is small (~250 Da) and the signal will be low.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in running buffer (HBS-P+ with 1% DMSO).
-
Critical: Perform a "Solvent Correction" cycle. DMSO has a high refractive index; slight mismatches between stock and running buffer will obscure the binding signal.
-
-
Kinetic Injection:
-
Flow rate: 30 µL/min (minimizes mass transport limitations).
-
Contact time: 60 seconds.
-
Dissociation time: 120 seconds.
-
-
Validation:
-
Use Acetazolamide as a positive control reference binder.
-
The sensorgram should show "square wave" kinetics (fast on/fast off) typical for simple sulfonamides, unless the hydrazine tail creates secondary anchoring (which would slow
).
-
Data Presentation & Analysis
When reporting results for this scaffold, structure your data as follows to allow for direct comparison with literature standards (e.g., Indapamide or Acetazolamide).
Table 1: Kinetic Parameters Template
| Compound | Binding Mode (Predicted) | ||||
| Acetazolamide (Control) | 12.0 | 8.5 | Tetrahedral Zn(II) | ||
| 2-Chloro-5-(hydrazine...) | [Exp.[4] Data] | [Calc] | [SPR Data] | [SPR Data] | Zn(II) + H-Bond |
Interpretation Guide:
- < 10 nM: Potent inhibitor. The hydrazine tail is likely engaging in favorable H-bonds.
- > 100 nM: Weak inhibitor. The tail may be sterically clashing or the electron-withdrawing effect of the chloro-group is suboptimal.
References
-
Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link
-
Mincione, F., et al. (2001).[5] Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[7] Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. Link
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance.[8] ACS Medicinal Chemistry Letters, 1(1), 44–48. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. biosensingusa.com [biosensingusa.com]
- 3. biosensingusa.com [biosensingusa.com]
- 4. Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | C6H7ClN2O3S | CID 170541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitative Analysis of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide, a key intermediate and potential process-related impurity in the synthesis of various sulfonylurea-based active pharmaceutical ingredients (APIs). We provide detailed protocols for two orthogonal techniques: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level impurity profiling. The causality behind experimental choices, system suitability criteria, and typical validation performance characteristics are discussed to ensure scientific integrity and facilitate seamless method transfer.
Introduction
This compound is a sulfonamide derivative of significant interest in pharmaceutical development.[1] Its chemical structure, featuring a reactive hydrazinecarbonyl group, makes it a versatile building block for synthesizing more complex molecules.[2] However, its potential presence as a residual intermediate or degradation product in final APIs, such as Glibenclamide or Glipizide, necessitates the development of precise and reliable analytical techniques for its quantification.[3][4]
Controlling impurity levels is a critical mandate from regulatory bodies like the FDA and EMA to ensure the safety and efficacy of drug products.[4] This guide provides researchers and quality control analysts with the necessary protocols to accurately monitor this compound, supporting process optimization, stability studies, and final product release testing.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for methodical development. The moderate polarity imparted by the hydrazinecarbonyl and sulfonamide groups, combined with the aromatic ring, dictates its chromatographic behavior and spectroscopic properties.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN₃O₃S | PubChem |
| Molecular Weight | 249.68 g/mol | PubChem |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, Acetonitrile) | [1] |
| UV Chromophore | Substituted benzene ring | Inferred |
Method 1: Quantitative Analysis by HPLC-UV
This reversed-phase HPLC method is designed for accuracy, robustness, and high-throughput analysis, making it ideal for routine quality control environments where the analyte concentration is expected to be within the 0.05% to 1.0% w/w range relative to an API.
Principle of HPLC-UV Analysis
The method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A polar mobile phase ensures the elution of the moderately polar analyte. Quantification is achieved by measuring the absorbance of the analyte's aromatic ring using a UV detector, a principle widely applied in the analysis of related sulfonamides.[5][6]
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile and Water.
-
Formic Acid (≥99% purity).
-
Analytical balance, volumetric flasks, and pipettes.
-
0.45 µm syringe filters for sample preparation.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization state and sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for this analyte. |
| Gradient Elution | 0-1 min: 20% B; 1-8 min: 20% to 80% B; 8-10 min: 80% B; 10.1-12 min: 20% B | A gradient is employed to ensure elution of the target analyte with a good peak shape while cleaning the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The substituted benzene ring provides strong absorbance at this wavelength. A DAD can be used to confirm peak purity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Run Time | 12 minutes | Allows for analyte elution and column re-equilibration. |
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase initial condition (80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Accurately weigh a sample containing the analyte (e.g., 100 mg of an API) and dissolve it in a suitable volume of methanol to achieve a theoretical analyte concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Workflow Diagram
Caption: Workflow for quantification via HPLC-UV.
Method 2: Trace Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as detecting trace-level impurities or analyzing complex matrices, LC-MS/MS is the preferred technique. This method offers superior limits of detection (LOD) and quantification (LOQ).
Principle of LC-MS/MS Analysis
This method couples the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry.[7] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and its specific mass-to-charge ratio (m/z) is selected. This parent ion is fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out matrix interferences, enabling quantification at parts-per-billion (ppb) levels.[7][8]
Experimental Protocol: LC-MS/MS
Instrumentation:
-
LC-MS/MS system featuring a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
The LC conditions (column, mobile phases, gradient, flow rate) can be identical to the HPLC-UV method to facilitate method transfer. A shorter run time may be achievable due to the high specificity of MS detection.
MS/MS Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive or Negative | Both modes should be tested during method development. ESI(+) may protonate the hydrazine moiety [M+H]⁺. ESI(-) may deprotonate the sulfonamide [M-H]⁻. |
| Capillary Voltage | ~3.5 kV | Optimized to achieve stable and efficient ionization. |
| Source Temperature | ~150 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Gas | Nitrogen, ~1000 L/hr at 350 °C | Facilitates the desolvation of droplets from the ESI source. |
| MRM Transitions | Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ | The mass of the intact, ionized molecule. |
| Product Ion (Q3): To be determined | A stable, high-intensity fragment ion resulting from collision-induced dissociation (CID) of the precursor. | |
| Collision Energy | To be determined | Optimized to maximize the intensity of the product ion. |
Protocol for Determining MRM Transitions:
-
Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer.
-
Acquire a full scan spectrum in both positive and negative ESI modes to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan on the identified precursor ion, varying the collision energy to find the optimal energy that produces a stable and intense fragment (product ion).
-
The most specific and intense transition is selected for quantification, with a secondary transition used for confirmation.
LC-MS/MS Workflow Diagram
Caption: Workflow for trace quantification via LC-MS/MS.
Method Validation and Performance
Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table summarizes the typical performance characteristics expected from these validated methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range | 0.5 - 50 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL |
| Specificity | Demonstrated by peak purity (DAD) and separation from known impurities. | Demonstrated by unique MRM transition and absence of matrix interference. |
Conclusion
The analytical methods detailed in this application note provide comprehensive solutions for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, offering excellent precision and accuracy. For applications demanding the utmost sensitivity for trace impurity analysis, the LC-MS/MS method delivers superior performance and specificity. By explaining the rationale behind the chosen parameters and outlining validation expectations, these protocols offer a solid foundation for implementation in pharmaceutical development and manufacturing environments.
References
-
Frontiers. (2023-08-10). LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide. PubChem. Available from: [Link]
- Google Patents. (2014). WO2014128116A1 - A production process for gliclazide formulations.
-
ResearchGate. (2017-09-29). (PDF) Analysis of some brands of glibenclamide marketed and used in maiduguri metropolis, using ultra violet spectrophotometry and high performance liquid chromatographic (HPLC) methods. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. PMC. Available from: [Link]
- Google Patents. (2018). WO2018078657A1 - Process for preparation of glipizide.
-
ResearchGate. (n.d.). Fast analysis of glibenclamide and its impurities: Quality by design framework in capillary electrophoresis method development | Request PDF. Available from: [Link]
-
Springer. (2014). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. PMC. Available from: [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (2022-12-22). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. PMC. Available from: [Link]
-
International Journal of Pharmaceutical and Biological Archives. (n.d.). Development and Validation of analytical method for Simultaneous Estimation of Glibenclamide and Metformin HCl in Bulk and Tablets using UV – visible spectroscopy. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem. Available from: [Link]
-
Pharmaffiliates. (n.d.). Glibenclamide-impurities. Available from: [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
National Center for Biotechnology Information. (n.d.). 2-Chlorobenzenesulfonamide. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. PMC. Available from: [Link]
-
SynThink. (n.d.). Glipizide EP Impurities & USP Related Compounds. Available from: [Link]
-
Veeprho. (n.d.). Glipizide Impurities and Related Compound. Available from: [Link]
-
ResearchGate. (2022-03-18). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-. PubChem. Available from: [Link]
Sources
- 1. This compound|CA Inhibitor [benchchem.com]
- 2. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
cell-based assays involving 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Assessing Carbonic Anhydrase Inhibition and pH Modulation using 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Abstract & Scientific Rationale
This Application Note outlines the protocols for evaluating This compound (hereafter referred to as Compound A ) in cell-based assays. While widely recognized as a key intermediate in the synthesis of the diuretic Indapamide, Compound A possesses a primary sulfonamide moiety (
The protocols herein focus on the compound's functional ability to inhibit intracellular CA isoforms (CA I, II) and transmembrane tumor-associated isoforms (CA IX, XII).[1] We utilize ratiometric fluorometry to measure intracellular pH (
Mechanism of Action (MOA)
Compound A acts as a classical competitive inhibitor of Carbonic Anhydrase. The unsubstituted sulfonamide group acts as a Zinc-binding group (ZBG), coordinating with the
Physiological Consequence:
Inhibition of CA prevents the rapid interconversion of
Figure 1: Mechanism of Action. Compound A binds the Zinc active site of Carbonic Anhydrase, blocking the hydration of CO2. This leads to intracellular acidification, which the cell attempts to mitigate via transporters like NHE1.
Experimental Protocols
Protocol A: Intracellular pH (
) Recovery Assay (BCECF-AM)
This is the definitive assay for functional CA inhibition. It measures the cell's ability to recover from an acid load (induced by Ammonium Chloride prepulse). CA inhibitors slow this recovery rate.
Materials:
-
Dye: BCECF-AM (Thermo Fisher/Molecular Probes).
-
Buffer A (Standard): HEPES-buffered Krebs-Ringer (pH 7.4).
-
Buffer B (Acid Load): 20 mM
in Krebs-Ringer. -
Buffer C (Na-Free): Choline chloride replaces NaCl (prevents NHE1 activity, isolating CA-dependent bicarbonate transport).
-
Compound A: 10 mM stock in DMSO.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells (e.g., MDCK, Caco-2, or HCT116) in 96-well black-wall plates. Grow to 80% confluency.
-
-
Dye Loading:
-
Wash cells 2x with Buffer A.
-
Incubate with 1 µM BCECF-AM for 30 minutes at 37°C.
-
Note: BCECF is ratiometric (Excitation 490/440 nm; Emission 535 nm).[3] This corrects for dye leakage and loading variability.
-
-
Compound Treatment:
-
Wash cells to remove excess dye.
-
Incubate cells with Compound A (0.1 µM – 100 µM) in Buffer A for 20 minutes. Include Acetazolamide (10 µM) as a positive control.
-
-
Acidification (The Prepulse):
-
Replace buffer with Buffer B (
) for 10 minutes. diffuses in, becomes , and alkalinizes the cell. -
Rapidly wash and replace with Buffer C (Na-free) containing Compound A.
-
Mechanism:[2] The rapid removal of extracellular
causes intracellular to dissociate into (which leaves) and (which stays), causing a sharp drop in (Acidification).
-
-
Kinetic Measurement:
-
Immediately monitor fluorescence ratio (490/440 nm) every 10 seconds for 10 minutes.
-
Readout: The slope of
recovery indicates CA activity. Inhibitors (Compound A) will flatten the recovery slope.
-
Protocol B: Hypoxia-Induced Cytotoxicity Screening
Tumor-associated CA IX is upregulated in hypoxia to maintain neutral
-
Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in duplicate 96-well plates.
-
Treatment: Add Compound A (serial dilution 1 nM - 100 µM).
-
Incubation:
-
Plate 1 (Normoxia): Incubate at 37°C, 5%
, 21% . -
Plate 2 (Hypoxia): Incubate at 37°C, 5%
, 1% (using a hypoxia chamber).
-
-
Duration: 48 hours.
-
Readout: Add MTS reagent (Promega CellTiter 96). Read Absorbance at 490 nm.[4]
-
Analysis: Calculate Selectivity Index (SI) =
. An SI > 5 indicates selective targeting of the hypoxic CA IX pathway.
Data Presentation & Analysis
Expected Results Table
| Parameter | Control (DMSO) | Compound A (10 µM) | Acetazolamide (10 µM) | Interpretation |
| Basal pHi | 7.20 ± 0.05 | 7.18 ± 0.04 | 7.19 ± 0.05 | No acute effect on resting pH. |
| Recovery Slope (dpH/dt) | 0.25 pH units/min | 0.12 pH units/min | 0.09 pH units/min | ~50% inhibition of recovery. |
| Hypoxia IC50 | N/A | 15.4 µM | 25.0 µM | Moderate hypoxic selectivity. |
| Normoxia IC50 | N/A | >100 µM | >100 µM | Low general toxicity. |
Experimental Workflow Diagram
Figure 2: Workflow for Intracellular pH Recovery Assay using BCECF-AM.
Critical Technical Notes (E-E-A-T)
-
Chemical Stability: The hydrazinecarbonyl group (
) is nucleophilic. Avoid aldehyde-containing buffers (like formalin) during the assay, as they will form hydrazones with the compound, altering its structure and activity. -
Solubility: Compound A is lipophilic. Dissolve in 100% DMSO to 100 mM, then dilute. Ensure final DMSO concentration in cells is <0.5% to prevent solvent-induced membrane permeabilization.
-
Calibration: The BCECF signal must be calibrated to actual pH values. At the end of the experiment, perform a "Nigericin Calibration": incubate cells with high
buffer at known pH (6.5, 7.0, 7.5) containing 10 µM Nigericin (an ionophore) to equilibrate and .
References
-
Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6] Nature Reviews Drug Discovery, 7(2), 168–181.[5]
-
Mincione, F., et al. (2001).[5] Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[5][7] Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791.
-
Molecular Probes (Thermo Fisher). (2023). BCECF, AM - Product Information and Protocols. Thermo Fisher Scientific.
-
Swietach, P., et al. (2010). Experimental generation and computational modeling of intracellular pH gradients in cardiac myocytes. Biophysical Journal, 98(4), 511–519.
Sources
- 1. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro testing of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide against hCA isoforms
Application Note: Kinetic Evaluation of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide against hCA Isoforms
Executive Summary
This Application Note details the standardized protocol for the in vitro kinetic evaluation of This compound (referred to herein as Compound A ). As a benzenesulfonamide derivative bearing a hydrazinecarbonyl "tail" anchor, this compound represents a critical scaffold for developing isoform-selective Carbonic Anhydrase Inhibitors (CAIs).
The protocol prioritizes the Stopped-Flow CO2 Hydration Assay , the gold standard for measuring CA catalytic activity (turnover numbers ~
Scientific Background & Mechanism
The Target: Human Carbonic Anhydrases (hCAs) are zinc-metalloenzymes catalyzing the reversible hydration of carbon dioxide:
The Inhibitor: Compound A functions as a classical zinc-binder. The sulfonamide moiety (
Selectivity Challenge: The hydrazinecarbonyl group at position 5 serves as a linker for derivatization (e.g., forming hydrazones). Testing the parent scaffold (Compound A) is essential to establish a baseline affinity against ubiquitous cytosolic isoforms (hCA I, II) versus tumor-associated transmembrane isoforms (hCA IX, XII).
Mechanism of Inhibition (DOT Visualization)
Figure 1: Mechanism of Action. The sulfonamide anion competitively displaces the zinc-bound hydroxide, locking the enzyme in an inactive state.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
Objective: Determine the inhibition constant (
Reagents and Equipment
-
Instrument: Applied Photophysics SX.18MV-R Stopped-Flow Spectrophotometer (or equivalent).
-
Enzymes: Recombinant hCA I, II, IX, XII (commercially available or expressed in E. coli).
-
Indicator: Phenol Red (0.2 mM).
-
Buffer: 20 mM HEPES, 20 mM
(to maintain ionic strength), pH 7.5. -
Substrate:
-saturated water. -
Solvent: DMSO (Molecular Biology Grade).
Solution Preparation
-
Inhibitor Stock: Dissolve Compound A in 100% DMSO to create a 10 mM stock.
-
Critical: Sulfonamides can have poor aqueous solubility. Ensure complete dissolution.
-
-
Dilution Series: Prepare serial dilutions (e.g.,
M to M) in the assay buffer.-
Constraint: Final DMSO concentration in the assay must be < 1% to prevent enzyme denaturation.
-
-
CO2 Substrate: Bubble pure
gas into distilled water at 25°C for 30 minutes.-
Result: ~33 mM
(saturated). Dilute this solution with water to achieve working concentrations (1.7 mM to 17 mM) depending on the of the specific isoform.
-
Assay Execution (Step-by-Step)
Workflow Visualization
Figure 2: Stopped-Flow Experimental Workflow.
-
Syringe A (Enzyme Mix): Load the syringe with:
-
hCA Isoform (Concentration optimized for measurable signal, typically 5–10 nM).
-
Phenol Red (0.2 mM).
-
Compound A (Variable concentration).[3]
-
Buffer (HEPES pH 7.5).
-
Incubation: Allow Enzyme-Inhibitor mix to equilibrate for 15 minutes at Room Temperature (RT) before loading.
-
-
Syringe B (Substrate): Load with
-saturated water (diluted to working conc). -
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the reaction chamber.
-
Measurement: Monitor the decrease in absorbance at 557 nm (Phenol Red
at basic pH) over 0.5–1.0 seconds.-
Note: The hydration reaction produces
, lowering pH and changing Phenol Red from Red to Yellow.
-
-
Controls:
-
Uncatalyzed Reaction (
): Run buffer (no enzyme) + CO2. -
Fully Active Enzyme (
): Run enzyme + DMSO (no inhibitor) + CO2.
-
Data Analysis & Interpretation
Kinetic Calculation
The initial velocity is derived from the linear portion of the absorbance decay curve.
-
Evolution of Rate:
-
Percent Inhibition:
(Where is the rate in the presence of Compound A)
Determination of
Fit the % Inhibition vs. [Inhibitor] data to the Cheng-Prusoff equation (adapted for tight-binding inhibitors if
-
[S]: Concentration of
in the reaction cell.[1][3] - : Michaelis constant for the specific hCA isoform (e.g., ~12 mM for hCA II).
Expected Data Presentation (Template)
Report your findings in a comparative table format.
| Isoform | Compound A | Acetazolamide (Ref) | Selectivity Ratio (II/IX) |
| hCA I | [Data] | 250 | - |
| hCA II | [Data] | 12 | [Calc] |
| hCA IX | [Data] | 25 | - |
| hCA XII | [Data] | 5.7 | - |
Interpretation:
-
Potency: If
nM, the compound is a potent inhibitor. -
Selectivity: A high Selectivity Ratio (e.g.,
) indicates the compound prefers the tumor-associated isoform, a key goal in modern CAI drug design.
Troubleshooting & Critical Control Points
-
Spontaneous CO2 Loss: The substrate solution is unstable. Keep Syringe B chilled and capped. Re-saturate water every 2 hours.
-
DMSO Interference: If the absorbance trace is noisy or the enzyme loses activity in the control, reduce DMSO to 0.5%.
-
Enzyme Instability: hCA IX and XII are less stable than cytosolic isoforms. Store aliquots at -80°C and never refreeze.
References
-
Supuran, C. T. (2022).[2] Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. PubMed Central. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
Alterio, V., et al. (2012). Crystal Structure of the Human Carbonic Anhydrase II in Complex with a Sulfonamide Inhibitor. PDB / ACS. Link
-
Protocol for CO2 Hydration Assay . (2019). Protocols.io. Link
Sources
- 1. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide stands as a pivotal starting material in the quest for novel therapeutic agents. Its intrinsic chemical functionalities, a reactive hydrazinecarbonyl group and a benzenesulfonamide moiety, offer a fertile ground for the generation of diverse chemical libraries with a wide spectrum of biological activities. The benzenesulfonamide core is a well-established pharmacophore, known for its role in a variety of drugs, including diuretics, antidiabetic agents, and notably, as potent inhibitors of carbonic anhydrases (CAs)[1][2]. The hydrazinecarbonyl linker provides a convenient handle for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of this compound. We will delve into the strategic design and synthesis of derivative libraries, robust protocols for in vitro biological evaluation, and a roadmap for preclinical assessment, with a particular focus on the development of novel anticancer agents targeting carbonic anhydrase IX (CA IX).
Section 1: The Strategic Foundation: Library Design and Synthesis
The journey from a starting scaffold to a lead compound begins with the thoughtful design and efficient synthesis of a focused library of derivatives. The hydrazinecarbonyl moiety of this compound is particularly amenable to condensation reactions with a wide array of aldehydes and ketones to form stable hydrazone derivatives. This approach allows for the introduction of diverse chemical functionalities, influencing the compound's physicochemical properties, target binding affinity, and selectivity.
Rationale for Hydrazone Library Synthesis
The formation of a hydrazone linkage from the parent hydrazinecarbonyl compound is a strategic choice for several reasons:
-
Synthetic Tractability: The reaction is typically high-yielding and proceeds under mild conditions, making it suitable for library synthesis.
-
Structural Diversity: A vast commercial availability of aldehydes and ketones allows for the introduction of a wide range of substituents, including aromatic, heteroaromatic, and aliphatic groups. This diversity is crucial for exploring the chemical space around the core scaffold.
-
Pharmacophore Mimicry: The hydrazone moiety can act as a bioisostere for other functional groups, such as amides, and can participate in hydrogen bonding interactions with biological targets.
-
Modulation of Physicochemical Properties: The introduced substituents can be tailored to optimize properties like solubility, lipophilicity, and metabolic stability.
General Protocol for the Synthesis of 2-Chloro-5-((2-arylidene)hydrazinecarbonyl)benzenesulfonamide Derivatives
This protocol outlines a general procedure for the synthesis of a library of hydrazone derivatives from this compound.
Materials:
-
This compound
-
A diverse panel of aromatic and heteroaromatic aldehydes
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Reaction vials or round-bottom flasks
-
Stirring apparatus
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Add the desired aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the purified compounds by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm their structure and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN₃O₃S | |
| Molecular Weight | 249.67 g/mol | |
| Appearance | Solid | |
| IUPAC Name | This compound |
Section 2: In Vitro Biological Evaluation: Identifying Promising Leads
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. A tiered screening approach is often employed, starting with primary assays to identify "hits" and progressing to more detailed secondary and tertiary assays to characterize their mechanism of action and selectivity. Given the known association of benzenesulfonamides with carbonic anhydrase inhibition and their potential as anticancer agents, the following in vitro assays are recommended.
Primary Screening: Carbonic Anhydrase IX Inhibition Assay
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis. Its inhibition is a promising strategy for cancer therapy. A stopped-flow CO₂ hydration assay is a robust method for determining the inhibitory potency of compounds against CA IX.
Protocol: Stopped-Flow CO₂ Hydration Assay for CA IX Inhibition
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The inhibition of this reaction by a test compound is quantified by determining its inhibition constant (Ki).
Materials:
-
Recombinant human CA IX
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acetazolamide (a known CA inhibitor, as a positive control)
Procedure:
-
Prepare a stock solution of recombinant human CA IX in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control (acetazolamide) in the assay buffer.
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the pH indicator and the test compound (or vehicle control).
-
In the second syringe, load the CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is proportional to the enzyme activity.
-
Repeat the measurement for each concentration of the test compound and the control.
-
Calculate the initial rates of the reaction for each concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Secondary Screening: Cell-Based Assays
Compounds that show significant inhibitory activity against CA IX in the primary screen should be further evaluated in cell-based assays to assess their anticancer potential. The MCF-7 human breast cancer cell line is a suitable model for this purpose as it is known to express CA IX.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol: MTT Assay for Cell Viability in MCF-7 Cells
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI solution to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Principle: Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Protocol: Apoptosis Detection by Annexin V-FITC and PI Staining
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed and treat MCF-7 cells with the test compounds as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Section 3: Preclinical Evaluation: Bridging the Gap to Clinical Application
Promising lead compounds identified through in vitro screening must undergo rigorous preclinical evaluation to assess their efficacy, safety, and pharmacokinetic properties in a living organism.
In Vivo Efficacy: Murine Xenograft Model
Principle: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method to evaluate the in vivo antitumor activity of a compound.
Protocol: MCF-7 Breast Cancer Xenograft Model
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
MCF-7 cells
-
Matrigel
-
Test compound formulated for in vivo administration (e.g., in a vehicle of 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure the tumor volume with calipers and the body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy of the compound by comparing the tumor growth in the treated group to the control group.
Pharmacokinetic and Toxicity Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of a lead compound, is critical for its further development.
Key Studies:
-
Pharmacokinetic (PK) Studies: These studies determine the concentration of the drug in the blood and other tissues over time after administration. This information is used to determine the optimal dosing regimen.
-
Acute and Chronic Toxicity Studies: These studies assess the potential adverse effects of the compound at different dose levels and durations of exposure. Key parameters to monitor include changes in body weight, clinical signs of toxicity, and histopathological examination of major organs.
Visualization of the Drug Discovery Workflow
The following diagram illustrates the key stages in the development of novel therapeutic agents from this compound.
Sources
Application Note: Preclinical Development of Benzenesulfonamide Therapeutics
Abstract
The benzenesulfonamide moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diuretics, anti-epileptics, and emerging hypoxic tumor inhibitors (Carbonic Anhydrase IX/XII). However, this ubiquity presents a critical challenge: selectivity . This guide outlines a rigorous preclinical workflow designed to filter benzenesulfonamide candidates not just for potency, but for isoform specificity and physicochemical viability. We detail the "Gold Standard" esterase inhibition protocol and a self-validating ADME decision matrix.
Part 1: Molecular Logic & The Selectivity Paradox
The Zinc-Binding Mechanism
The primary mechanism of action for benzenesulfonamides (in the context of enzyme inhibition) is the coordination of the sulfonamide nitrogen anion (
The Challenge: Humans express 15 isoforms of Carbonic Anhydrase (CA).
-
Off-Targets: CA I and CA II (cytosolic, ubiquitous). Inhibition leads to systemic side effects (e.g., paresthesia, fatigue).
-
Therapeutic Targets: CA IX and CA XII (transmembrane, tumor-associated).[1][2] These are overexpressed in hypoxic tumors and regulate pH, driving metastasis.
Experimental Goal: Design a screening cascade that quantifies the Selectivity Index (SI) early.
Part 2: In Vitro Assay Protocol (The "Go/No-Go" Gate)
While CO₂ hydration is the physiological reaction, it is too fast for standard high-throughput screening. We utilize the Esterase Activity Assay using p-nitrophenyl acetate (pNPA) as a surrogate substrate.[3][4] This assay is robust, colorimetric, and amenable to 96-well formats.
Protocol: Kinetic Inhibition of Carbonic Anhydrase
Objective: Determine
1. Reagents & Buffer Preparation[3][5][6][7]
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6. (Do not use chloride buffers if studying chloride-inhibition effects, though standard Tris-HCl is acceptable for general screening).
-
Substrate (pNPA): 1 mM final concentration. Dissolve pNPA in Acetonitrile (ACN) to create a 100 mM stock. Note: Keep ACN < 5% in final well to prevent enzyme denaturation.
-
Enzyme: Recombinant human CA I, II, IX, or XII (commercially available).
-
Control Inhibitor: Acetazolamide (AAZ).
2. Experimental Workflow
-
Plate Setup: Use clear, flat-bottom 96-well plates.
-
Incubation:
-
Add 10 µL of Test Compound (in DMSO/Buffer).
-
Add 20 µL of Enzyme solution (concentration optimized to yield linear velocity, typically 10–20 nM).
-
Incubate for 15 minutes at 25°C to allow E-I complex formation.
-
-
Reaction Initiation:
-
Add 170 µL of Assay Buffer containing pNPA (freshly diluted to 1 mM).
-
-
Detection:
-
Measure Absorbance at 405 nm (formation of p-nitrophenol).[3]
-
Mode: Kinetic read every 15 seconds for 15 minutes.
-
3. Data Analysis & Validation
-
Velocity (
): Calculate the slope of the linear portion of the curve (Abs/min). -
Inhibition (%):
. - : Fit data to a 4-parameter logistic model.
-
Cheng-Prusoff Correction: Convert
to . (Note: You must experimentally determine for pNPA for each isoform batch).
Visualization: Assay Logic & Reaction
Figure 1: Mechanism of the colorimetric esterase assay. The sulfonamide competes with pNPA for the Zinc active site, preventing the release of the chromophore p-nitrophenol.
Part 3: ADME Optimization (The Solubility Hurdle)
Benzenesulfonamides are notorious for poor aqueous solubility due to their rigid, crystalline nature and high melting points. A compound with
Protocol: Thermodynamic Solubility (Shake-Flask)
Do not rely solely on kinetic solubility (DMSO precipitation) for lead optimization. You must measure thermodynamic equilibrium.
-
Preparation: Add excess solid compound (powder) to a glass vial containing PBS (pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours .
-
Separation: Centrifuge at 15,000 rpm for 10 mins or filter (PVDF 0.22 µm). Note: Check for filter adsorption.
-
Quantification: Analyze supernatant via HPLC-UV against a standard curve.
Data Interpretation: The Solubility Decision Matrix
| Solubility (µM) | Classification | Action Item |
| < 10 µM | Poor | Stop. Re-engineer scaffold (add solubilizing tails, e.g., morpholine/piperazine). |
| 10 - 50 µM | Moderate | Proceed to Microsomal Stability. Formulation work required (PEG400/Captisol). |
| > 50 µM | Good | Green Light for In Vivo PK. |
Part 4: Preclinical Workflow & Stopping Rules
The following diagram illustrates the "Funnel" approach. We employ strict stopping rules to prevent resource wastage on non-viable compounds.
Visualization: The Screening Cascade
Figure 2: The Preclinical Decision Funnel. Note the specific "Stopping Rules" (Red Notes) that enforce quality control at every stage.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][8] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Nocentini, A., & Supuran, C. T. (2018).[2] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Link
-
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development.[9] Current Opinion in Chemical Biology, 10(3), 289–298. Link
-
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link
Sources
- 1. Structure-based drug discovery of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic anhydrase inhibitors and activators for novel therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a crucial intermediate in the development of carbonic anhydrase inhibitors and other pharmacologically active molecules, mastering its synthesis is key to advancing research.[1] This guide provides field-proven insights, detailed protocols, and data-driven recommendations to ensure reproducible and high-yielding results.
Synthesis Overview: The Acyl Chloride Route
The most reliable and widely documented method for preparing this compound proceeds through a two-step process starting from 2-chloro-5-carboxybenzenesulfonamide. This precursor is first converted to a highly reactive acyl chloride intermediate, which is then coupled with hydrazine. This pathway is favored for its high conversion rates and manageable reaction conditions.[1]
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and highest-yielding synthetic route?
The most robust method involves the conversion of 2-chloro-5-carboxybenzenesulfonamide into its corresponding acyl chloride, 2-chloro-5-(chlorocarbonyl)benzenesulfonamide, followed by a nucleophilic substitution reaction with hydrazine hydrate.[1] This route consistently provides high yields (85-92% for the first step) and a high-purity product when conditions are carefully controlled.[1]
Q2: Which chlorinating agent is best for forming the acyl chloride intermediate?
Thionyl chloride (SOCl₂) is highly recommended. Refluxing the starting carboxylic acid with SOCl₂ typically results in yields between 85% and 92%.[1] Alternative agents like phosphorus pentachloride (PCl₅) are less effective, often leading to incomplete conversion and lower yields in the range of 68–75%.[1]
| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |
| Typical Yield | 85–92% | 68–75% |
| Reaction Conditions | Reflux (approx. 70°C) | Typically requires heating |
| Byproducts | SO₂(g), HCl(g) (Volatile) | POCl₃(l), HCl(g) (Liquid byproduct) |
| Recommendation | Preferred Agent | Lower efficiency due to incomplete conversion[1] |
| Table 1. Comparison of Chlorinating Agents for Acyl Chloride Formation. |
Q3: What are the critical parameters for the hydrazine coupling reaction?
The reaction between the acyl chloride intermediate and hydrazine is highly exothermic and rapid. The most critical parameters to control are:
-
Temperature: The reaction should be maintained at a low temperature, typically between 0–5°C, by using an ice bath. This minimizes the formation of side products, such as bis-acylated hydrazines.[1]
-
Reagent Addition: The acyl chloride solution should be added dropwise to the hydrazine hydrate solution. A slow, controlled addition prevents localized overheating and ensures that hydrazine remains in excess, which is crucial for maximizing the yield of the desired mono-acylated product.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent choice as it is inert to the reactants and allows for easy temperature control.[1] For intermediates with poor solubility, dimethylformamide (DMF) can be used, especially if higher temperatures are required, though this may increase the risk of side reactions.[1]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. A standard system involves using a silica gel plate with a mobile phase of 1:1 ethyl acetate/hexane.[1] Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the spot corresponding to the starting acyl chloride has disappeared. This prevents premature workup and ensures maximum conversion.
Q5: What is the recommended purification strategy for the final product?
Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system, such as methanol and water, is typically used.[1] The crude product is dissolved in a minimum amount of hot methanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, high-purity crystals of the product will form. Purity should be confirmed by HPLC to be >98%.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting flowchart for low product yield.
Problem: Low or No Yield of Final Product
-
Potential Cause 1: Incomplete Formation of the Acyl Chloride Intermediate.
-
How to Verify: Before adding hydrazine, take a small aliquot of the reaction mixture, carefully quench it with methanol, and analyze it by TLC against the starting carboxylic acid. The formation of the methyl ester (a new spot) indicates the presence of reactive acyl chloride. If a significant amount of the starting carboxylic acid remains, the reaction is incomplete.
-
Solution: Ensure your thionyl chloride is fresh and the reaction is conducted under strictly anhydrous conditions, as moisture will quench the acyl chloride. Extend the reflux time by 1-2 hours and re-verify completion by TLC before proceeding.
-
-
Potential Cause 2: Degradation or Side Reactions During Hydrazinolysis.
-
How to Verify: Review your experimental log. Was the temperature maintained strictly between 0-5°C? Was the acyl chloride added slowly and dropwise? A rapid or uncontrolled addition can lead to the formation of a bis-acylated hydrazine byproduct, which consumes two equivalents of your intermediate for every one molecule of product.
-
Solution: Repeat the reaction, ensuring the flask containing hydrazine hydrate is well-submerged in an ice-salt bath. Use a dropping funnel to add the acyl chloride solution over at least 30-45 minutes with vigorous stirring.
-
-
Potential Cause 3: Slow Reaction Rate.
-
How to Verify: If the reaction appears sluggish even under optimal conditions, catalysis may be necessary.
-
Solution: Incorporate a catalytic amount of 4-dimethylaminopyridine (DMAP) into the reaction with hydrazine. DMAP is an effective nucleophilic catalyst that can accelerate the acylation of hydrazine, often improving yields from a baseline of ~60% to over 85%.[1]
-
Problem: Final Product is Impure (Verified by HPLC/TLC)
-
Potential Cause 1: Unreacted Acyl Chloride Intermediate.
-
How to Verify: An impurity spot on the TLC plate that is less polar than the final product may indicate residual acyl chloride.
-
Solution: Ensure the hydrazinolysis reaction is stirred for the full recommended duration (typically 2 hours) after the addition is complete to allow for full conversion.[1] A small excess of hydrazine hydrate (1.2 equivalents) can also help drive the reaction to completion.[1]
-
-
Potential Cause 2: Presence of Bis-Acylated Hydrazine.
-
How to Verify: This common byproduct will appear as a significantly less polar spot on a TLC plate compared to the desired product.
-
Solution: This impurity is a direct result of poor temperature control or rapid addition of the acyl chloride. The most effective solution is prevention by adhering strictly to the protocol. If the byproduct has already formed, it can sometimes be removed by careful recrystallization, although it may co-crystallize with the product.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(chlorocarbonyl)benzenesulfonamide[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 2-chloro-5-carboxybenzenesulfonamide (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 3.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 70-75°C) and maintain for 3 hours. The solid should completely dissolve.
-
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude solid or oil is the acyl chloride.
-
Purity Check: This intermediate is often used directly in the next step without further purification. Purity can be checked by reacting a small sample with methanol and observing the formation of the corresponding methyl ester via TLC or ¹H NMR.
Protocol 2: Synthesis of this compound[1]
-
Setup: In a separate flask, dissolve anhydrous hydrazine or hydrazine hydrate (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.
-
Intermediate Preparation: Dissolve the crude 2-chloro-5-(chlorocarbonyl)benzenesulfonamide from Protocol 1 in a minimal amount of anhydrous THF.
-
Reaction: Add the acyl chloride solution dropwise to the cold hydrazine solution over 30-45 minutes with vigorous stirring, ensuring the internal temperature does not exceed 5°C.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.
-
Monitoring: Monitor the reaction's completion using TLC (1:1 ethyl acetate/hexane), ensuring the disappearance of the starting acyl chloride.
-
Workup: Quench the reaction by slowly adding cold water. The product will often precipitate. Collect the solid by vacuum filtration and wash it with cold water.
| Parameter | Recommended Condition | Rationale |
| Hydrazine Stoichiometry | 1.2 equivalents | Ensures complete consumption of the acyl chloride intermediate. |
| Temperature | 0–5°C | Minimizes formation of bis-acylated byproduct. |
| Solvent | Anhydrous THF | Inert solvent, good solubility for reactants at low temperatures.[1] |
| Catalyst (Optional) | DMAP (0.1 eq) | Accelerates reaction rate and can improve yield to >85%.[1] |
| Reaction Time | 2 hours post-addition | Ensures complete conversion.[1] |
| Table 2. Optimized Reaction Conditions for Hydrazinolysis. |
Protocol 3: Purification by Recrystallization[1]
-
Transfer the crude, filtered solid into a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to fully dissolve the solid.
-
While the solution is still hot, add deionized water dropwise until the first sign of persistent cloudiness (turbidity) appears.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water mixture, and dry under vacuum.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide Derivatization
Welcome to the technical support center for the derivatization of 2-chloro-5-(hydrazinecarbonyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing novel derivatives from this versatile building block. The following frequently asked questions and troubleshooting guides are structured to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental design and execution.
I. Reaction Fundamentals and Optimization
The primary derivatization reaction for this compound involves the condensation of its hydrazinecarbonyl moiety with an aldehyde or ketone to form a stable hydrazone linkage. This reaction is fundamental in medicinal chemistry for creating libraries of compounds, particularly for developing potent carbonic anhydrase inhibitors.[1]
FAQ 1: What is the general mechanism for the derivatization of this compound with an aldehyde?
The reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen of the hydrazine is the nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water, often catalyzed by a small amount of acid, to form the final hydrazone product with a characteristic azomethine (-C=N-) bond.
II. Troubleshooting Common Experimental Issues
This section addresses the most frequently encountered problems during the derivatization of this compound.
FAQ 2: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes and how can I improve it?
Low conversion or yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that both the this compound and the aldehyde/ketone are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Solvent: Ethanol is a commonly used solvent for this reaction as it effectively dissolves the reactants and facilitates the removal of water as the reaction progresses.[2][3]
-
Temperature: Refluxing the reaction mixture is a standard procedure to provide sufficient energy for the reaction to proceed at a reasonable rate.[3][4]
-
Catalyst: The addition of a catalytic amount of a weak acid, such as glacial acetic acid or citric acid, can significantly accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5][6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 12 hours.[3][6]
-
| Parameter | Recommendation | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants and helps drive the equilibrium by removing water. |
| Catalyst | 2-3 drops of Glacial Acetic Acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Stoichiometry | 1.0 eq. of hydrazide to 1.0-1.1 eq. of aldehyde/ketone | A slight excess of the carbonyl compound can help drive the reaction to completion. |
Workflow for Optimizing Reaction Conditions
Sources
- 1. This compound|CA Inhibitor [benchchem.com]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Analytical Methods for Detecting 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide and its Metabolites
Welcome to the technical support center for the analysis of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. As Senior Application Scientists, we understand that robust and reliable analytical methods are crucial for accurate pharmacokinetic and metabolic studies. This center is structured to address common challenges and provide practical solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantification of this compound and its metabolites in biological matrices?
A1: The gold standard for quantifying this compound and its metabolites in complex biological matrices like plasma, urine, or tissue homogenates is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect low concentrations of the analytes and distinguish them from endogenous interferences.[1][2] High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-FLD) can also be a viable, lower-cost alternative, though it may require a derivatization step to enhance the fluorescence of the target compounds.[3][4]
Q2: What are the expected major metabolites of this compound?
A2: While specific metabolic studies on this compound are not extensively published, we can predict its metabolic fate based on the well-established pathways for sulfonamides. The primary metabolic transformations are likely to include:
-
N-acetylation: The sulfonamide nitrogen is a common site for acetylation.
-
Hydroxylation: The aromatic ring can be hydroxylated.
-
Glucuronidation: The parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid.
-
Hydrolysis: The hydrazinecarbonyl group may be susceptible to hydrolysis.
Therefore, when developing an analytical method, it is essential to consider these potential metabolites and optimize the method for their detection.
Q3: Is derivatization necessary for the analysis of this compound and its metabolites?
A3: For LC-MS/MS analysis, derivatization is generally not required as the technique is sensitive enough to detect the native compounds. However, for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory to increase the volatility and thermal stability of the sulfonamides.[5] Common derivatization reagents for GC-MS include silylating agents or alkylating agents like pentafluorobenzyl (PFB) bromide.[5] For HPLC-FLD, derivatization with a fluorescent tag like fluorescamine can significantly improve detection limits.[3][4]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during method development and sample analysis. The guide is divided into three key stages of the analytical workflow.
Sample Preparation
Effective sample preparation is critical for removing matrix interferences and concentrating the analytes of interest. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.
Q: I am experiencing low recovery of my analytes during Solid-Phase Extraction (SPE). What could be the cause and how can I improve it?
A: Low recovery in SPE can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Incorrect Sorbent Selection: The choice of SPE sorbent is crucial. For sulfonamides, which can exhibit both polar and non-polar characteristics, a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is often a good starting point.[6]
-
Suboptimal pH: The pH of the sample and the elution solvent plays a significant role. Sulfonamides are ionizable, and their retention on the SPE sorbent can be manipulated by adjusting the pH. Ensure the sample pH is adjusted to a level where the analytes are in a neutral state to maximize retention on a reversed-phase sorbent. Conversely, the elution solvent should be at a pH that facilitates the ionization of the analytes, thus promoting their elution.
-
Inadequate Elution Solvent Strength: If the analytes are strongly retained, the elution solvent may not be strong enough to desorb them completely. Increasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the elution buffer or trying a stronger solvent can improve recovery.[6]
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte. If you suspect this, try reducing the sample volume or using a larger cartridge.
-
Incomplete Elution: Ensure that a sufficient volume of the elution solvent is used to elute the analytes completely from the sorbent bed. You can test this by collecting and analyzing multiple fractions of the eluate.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound and its Metabolites from Plasma
-
Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid. Vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH.
-
Centrifugation: Centrifuge the pre-treated sample at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 3cc/60mg SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.[6]
Chromatographic Separation
The goal of chromatography is to separate the analytes from each other and from co-eluting matrix components.
Q: My chromatographic peaks are broad and show significant tailing. How can I improve the peak shape?
A: Poor peak shape is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: The analytes may be interacting with active sites on the stationary phase (e.g., free silanols on a C18 column). This is common for basic compounds. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using an end-capped column can mitigate this.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and thus their retention and peak shape. For sulfonamides, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is often used to ensure consistent ionization and good peak shape.[2]
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion. A proper column wash after each run and periodic cleaning with a strong solvent are recommended. Using a guard column can also protect the analytical column.
-
Extra-column Volume: Excessive tubing length or a large flow cell in the detector can contribute to band broadening. Ensure that the connections are made with minimal tubing length and that the detector is appropriate for the column dimensions.
-
Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Ideally, the sample should be reconstituted in the initial mobile phase.[7]
Table 1: Recommended Starting HPLC/UPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for sulfonamides.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase for better peak shape and ionization.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5-95% B over 10 minutes | A generic gradient to start with for method development. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape.[1] |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |
Mass Spectrometric Detection
Accurate and sensitive detection is the final step in the analytical workflow.
Q: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What are the strategies to minimize this?
A: Matrix effects are a major challenge in LC-MS/MS and can compromise the accuracy and precision of the assay. Here are some strategies to address them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components during sample preparation. This may involve optimizing the SPE protocol, or trying a different technique like liquid-liquid extraction (LLE).
-
Optimize Chromatography: Ensure that the analytes are chromatographically separated from the bulk of the matrix components. A longer gradient or a different stationary phase might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of matrix components and thus the matrix effect.
-
Change Ionization Source Parameters: Optimizing the electrospray ionization (ESI) source parameters, such as the spray voltage, gas flows, and temperature, can sometimes minimize matrix effects.[1]
Table 2: Hypothetical MRM Transitions for this compound and a Potential Metabolite
Note: These are predicted transitions and must be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| This compound | 250.0 | 156.0 | [M-SO2NHNH2CO+H]+ |
| N-acetyl-2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide | 292.0 | 198.0 | [M-SO2NHNH2CO+H]+ |
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Step-by-step solid-phase extraction (SPE) workflow.
References
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available from: [Link]
- Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. U.S. Patent and Trademark Office.
-
Tsikas, D. (2020). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Chromatography B, 1136, 121905. Available from: [Link]
-
Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 94, 233-245. Available from: [Link]
- Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014). Google Patents.
-
Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(24), 16095. Available from: [Link]
- Process for preparing 2-chloro-5-formyl benzene sulphonic acid. (1984). Google Patents.
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2019). ResearchGate. Available from: [Link]
-
Pingaew, R., et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1776–1781. Available from: [Link]
-
Wang, J., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 9(10), 5555–5565. Available from: [Link]
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). LabRulez LCMS. Retrieved January 31, 2026, from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Available from: [Link]
-
Reddy, B. S., & Kumar, A. (2017). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research, 9(12), 10-18. Available from: [Link]
-
2-Chloro-5-methoxybenzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Kowalska, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 487. Available from: [Link]
-
Tölgyesi, A., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies, 36(12), 1658-1672. Available from: [Link]
-
Vogt, C., et al. (2018). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 410(19), 4649–4658. Available from: [Link]
-
Brown, K. A., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Journal of the American Society for Mass Spectrometry, 32(11), 2936–2944. Available from: [Link]
- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (2020). Google Patents.
-
LSMSMS troubleshooting. (n.d.). Scribd. Retrieved January 31, 2026, from [Link]
-
Sławiński, J., et al. (2019). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 24(15), 2738. Available from: [Link]
Sources
- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalofchemistry.org [journalofchemistry.org]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. mdpi.com [mdpi.com]
- 5. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of Benzenesulfonamide-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address cytotoxicity issues encountered during the development of benzenesulfonamide-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to mitigate toxicity while preserving therapeutic efficacy.
Introduction: The Cytotoxicity Challenge with Benzenesulfonamides
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, leading to the development of antibacterial, anticancer, and anti-inflammatory agents.[1][2] However, their clinical utility can be hampered by cytotoxicity.[1][3][4] This guide delves into the mechanisms of this toxicity and presents actionable strategies to overcome these challenges.
A key issue is the metabolic activation of some sulfonamides into reactive metabolites, such as hydroxylamine and nitroso derivatives.[5][6] These metabolites can induce oxidative stress and form haptens with cellular proteins, triggering immune-mediated hypersensitivity reactions and direct cellular damage.[7][8][9]
Part 1: Troubleshooting & FAQs - Mitigating Cytotoxicity
This section is structured in a question-and-answer format to directly address common challenges.
Question 1: My lead benzenesulfonamide compound shows significant cytotoxicity in preliminary screens. What are my immediate next steps?
Answer: First, it is crucial to characterize the nature of the cytotoxicity.
1.1. Determine the Cytotoxicity Profile:
-
Concentration-Response Curve: Perform a dose-response assay to determine the IC50 (half-maximal inhibitory concentration) value. This will quantify the compound's potency in inducing cell death.[10]
-
Time-Course Analysis: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cell death.[5]
-
Cell Line Specificity: Test the compound against a panel of cell lines, including cancerous and normal (non-cancerous) cells, to assess its selectivity.[11][12] High selectivity for cancer cells is a desirable trait for anticancer agents.[13]
1.2. Elucidate the Mechanism of Cell Death:
-
Apoptosis vs. Necrosis: Utilize assays like Annexin V-FITC/propidium iodide staining followed by flow cytometry to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[11] Compounds that induce apoptosis are often preferred in cancer therapy.
-
Caspase Activation: Measure the activity of key apoptotic enzymes like caspases (e.g., caspase-3, -8, -9) to confirm the involvement of apoptotic pathways.[13]
-
Reactive Oxygen Species (ROS) Production: Quantify intracellular ROS levels, as oxidative stress is a common mechanism of sulfonamide toxicity.[8][10]
Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with your benzenesulfonamide compound at various concentrations (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Gently trypsinize and collect the cells. Wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Question 2: How can I structurally modify my benzenesulfonamide compound to reduce its cytotoxicity?
Answer: Structural modification is a primary strategy to mitigate toxicity. The goal is to alter the molecule's metabolic profile and interaction with off-target proteins.
2.1. Bioisosteric Replacement: Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties to improve the compound's therapeutic profile.[14][15]
-
Sulfonamide Group Modification: While the sulfonamide group is often crucial for activity, its replacement with bioisosteres like sulfoximines or sulfilimines can sometimes reduce toxicity while maintaining or improving potency.[16] Other replacements for the carboxamide moiety that may be considered include hydroxamic acid, acyl cyanamide, and 1,3,4-oxadiazole.[17]
-
Aromatic Ring Substitution: Modifying the substitution pattern on the benzene ring can influence metabolic stability and reduce the formation of reactive metabolites. For instance, introducing electron-withdrawing or sterically hindering groups can block sites of metabolic oxidation.[18]
-
"Tail" Modification: Altering the "tail" portion of the molecule (the part not directly attached to the sulfonamide group) can significantly impact selectivity and cytotoxicity.[12][19]
Table 1: Examples of Bioisosteric Replacements for the Sulfonamide Moiety
| Original Group | Bioisosteric Replacement | Rationale for Reduced Cytotoxicity |
| Sulfonamide (-SO2NH2) | Sulfoximine (-SO(NH)R) | Alters electronic properties and metabolic stability.[16] |
| Carboxamide (-CONH2) | Tetrazole | Improves metabolic stability and oral bioavailability.[20] |
| Ester (-COOR) | Amide (-CONHR) | Increases resistance to hydrolysis, reducing potential toxicity from metabolites.[14] |
2.2. Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs to understand the relationship between chemical structure and biological activity/toxicity.[21][22] This iterative process helps identify the key structural features contributing to cytotoxicity.
Question 3: Are there non-structural strategies to decrease the cytotoxicity of my compound?
Answer: Yes, formulation and delivery strategies can be highly effective.
3.1. Prodrug Approach: A prodrug is an inactive or less active precursor that is metabolized in the body to the active drug.[23] This strategy can improve solubility, permeability, and targeted delivery, thereby reducing systemic toxicity.[24]
-
N-Acylation of Sulfonamide: Acylating the nitrogen of the sulfonamide group can create a prodrug that releases the active compound upon metabolic cleavage.[23]
-
Self-Immolative Linkers: Employing linkers that cleave under specific physiological conditions (e.g., in the tumor microenvironment) can ensure targeted drug release.[25][26][27]
3.2. Nanoparticle-Based Drug Delivery Systems: Encapsulating the benzenesulfonamide compound in nanoparticles can significantly alter its pharmacokinetic profile and reduce off-target toxicity.[28][29][30]
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and reducing systemic exposure.[29]
-
Polymeric Nanoparticles: Biodegradable polymers can be used for sustained drug release.[29]
-
Solid Lipid Nanoparticles (SLNs): These are made from biocompatible lipids and offer controlled drug release with low toxicity.[28]
Workflow Diagram: Strategy for Reducing Cytotoxicity
Caption: A decision-making workflow for addressing cytotoxicity.
Question 4: My compound's cytotoxicity is linked to the formation of reactive metabolites. How can I address this?
Answer: This is a common issue with sulfonamides. The strategy here is to either block the metabolic pathway leading to reactive species or enhance their detoxification.
4.1. Block Metabolic Activation:
-
As mentioned in Q2, introduce chemical groups that sterically or electronically hinder the sites of metabolism (e.g., the aromatic amine).
4.2. Enhance Detoxification Pathways:
-
The body uses antioxidants like glutathione (GSH) to neutralize reactive metabolites.[5][7][31] While directly modifying these pathways is complex, understanding a compound's effect on cellular antioxidant levels can be informative.
-
Co-administration with antioxidants like N-acetylcysteine has been shown to reduce the toxicity of sulfonamide metabolites in vitro.[31]
Signaling Pathway: Sulfonamide Metabolism and Cytotoxicity
Caption: Metabolic activation of sulfonamides leading to cytotoxicity.
Part 2: Concluding Remarks for the Senior Application Scientist
Successfully navigating the challenges of benzenesulfonamide cytotoxicity requires a multi-faceted approach. By systematically characterizing the nature of the toxicity, employing rational structural modifications, and exploring advanced formulation strategies, researchers can significantly improve the safety profile of these promising therapeutic agents. The key is an iterative process of design, synthesis, and testing, guided by a deep understanding of the underlying mechanisms of both efficacy and toxicity.
References
- Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Pirmohamed, M., & Park, B. K. (1995). Time-course of toxicity of reactive sulfonamide metabolites. Toxicology, 95(1-3), 141-146.
- Abdel-Ghani, T. M., El-Sayed, M. A. A., & El-Sabbagh, O. I. (2020). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. Bioorganic Chemistry, 96, 103577.
- Hess, D. A., Sisson, M. E., & Trepanier, L. A. (2011). Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. British Journal of Clinical Pharmacology, 72(4), 647-656.
- Reilly, T. P., & Ju, C. (2002). Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides?. Chemical Research in Toxicology, 15(12), 1485-1495.
- El-Ghaiesh, S. H., El-Kadi, A. O. S., & Ruz, E. (2012). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. Journal of Immunotoxicology, 9(4), 341-348.
- Rieder, M. J., Leeder, J. S., & Spielberg, S. P. (1995). Toxicity of sulfonamide-reactive metabolites in HIV-infected, HTLV-infected, and noninfected cells. Journal of Acquired Immune Deficiency Syndromes and Human Retrovirology, 8(2), 134-140.
- Naisbitt, D. J., Williams, D. P., Pirmohamed, M., & Park, B. K. (2001). Haptenation of sulfonamide reactive metabolites to cellular proteins. The Journal of pharmacology and experimental therapeutics, 299(2), 647-656.
- Hess, D. A., Sisson, M. E., & Trepanier, L. A. (2011). Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. British journal of clinical pharmacology, 72(4), 647–656.
- El-Sayed, M. A. A., El-Sabbagh, O. I., & Abdel-Ghani, T. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30251-30268.
- Gecaitė, K., Jasukonienė, V., & Čikotienė, I. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6896.
- García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2011). Major metabolites of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 30(7), 1025-1040.
- Miran, H. N., Jasim, G. A., & Abidtawfeeq, T. H. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
- Gecaitė, K., Jasukonienė, V., & Čikotienė, I. (2021). Exploration of benzenesulfonamide-bearing Imidazole derivatives activity in triple-negative breast cancer and melanoma 2D and 3D cell cultures. KTU ePubl.
- Liska, D. J., Lyon, M., & Jones, D. S. (2016). Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application. Journal of nutrition and metabolism, 2016, 7606894.
- Zhang, C., Wang, Z., & Ding, K. (2011). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & medicinal chemistry letters, 21(16), 4843–4847.
- Lee, J. H., Kim, J. H., & Lee, Y. S. (2016). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & medicinal chemistry letters, 26(2), 552–555.
- Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical Industry Co., Ltd.
- Peterson, L. A., & Peterson, L. A. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS medicinal chemistry letters, 14(1), 110–115.
- Peterson, L. A., & Peterson, L. A. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters.
- Wang, Y., Zhang, Y., & Liu, Y. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic chemistry, 147, 107396.
- Peterson, L. A., & Peterson, L. A. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS medicinal chemistry letters, 14(1), 110–115.
- Hess, D. A., Sisson, M. E., & Trepanier, L. A. (2011). Evaluation of Sulfonamide Detoxification Pathways in Haematologic Malignancy Patients Prior to Intermittent Trimethoprim-Sulfamethoxazole Prophylaxis. British Journal of Clinical Pharmacology.
- Hong, J. Y., & You, E. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European journal of medicinal chemistry, 213, 113175.
- National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. PubChem.
- Al-Suhaimi, E. A., El-Gamal, M. I., & Anbar, H. S. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(11), 1599.
- Patrick, G. L. (2013). Bioisosterism: A Rational Approach in Drug Design. In An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.
- Ellman, J. A., & Gnamm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of medicinal chemistry.
- Patsnap. (2025). What is the role of bioisosterism in drug design?.
- Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
- El-Gamal, M. I., Anbar, H. S., & Al-Suhaimi, E. A. (2023). Cytotoxic agents with different mechanistic approaches that include benzenesulfonamide, 1,2,3-triazole, and/or glycoside scaffolds.
- Ding, K., & Wang, Z. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of medicinal chemistry, 65(11), 7709–7726.
- El-Sayed, M. A. A., El-Sabbagh, O. I., & Abdel-Ghani, T. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Singh, R., & Lillard, J. W., Jr. (2009). Nanoparticle-based drug delivery systems: promising approaches against infections. Expert opinion on drug delivery, 6(10), 1027–1041.
- Castillo-Maldonado, I., Rivera-Leyva, J. C., & Navarrete-Vázquez, G. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
- Wermuth, C. G. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today.
- Ali, M. A., & Ismail, N. H. (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules (Basel, Switzerland), 24(18), 3369.
- Sharma, A., & Kumar, A. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS chemical neuroscience, 9(4), 773–784.
- Angeli, A., & Supuran, C. T. (2018). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International journal of molecular sciences, 19(10), 2969.
- Mamba, T., & Kwofie, S. K. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. International journal of molecular sciences, 24(7), 6215.
- Zhang, Y., & Wang, Z. (2022). Recent Advances in Antimicrobial Nano-Drug Delivery Systems. Pharmaceutics, 14(10), 2095.
- Wang, Z., & Ding, K. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of medicinal chemistry, 64(14), 10175–10192.
- Popescu, M. I., & Grumezescu, A. M. (2023). Antibiotic-Loaded Nano-Sized Delivery Systems: An Insight into Gentamicin and Vancomycin. Pharmaceutics, 15(7), 1856.
- Singh, R., & Lillard, J. W., Jr. (2017). Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. Current pharmaceutical design, 23(23), 3357–3371.
Sources
- 1. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 5. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Haptenation of sulfonamide reactive metabolites to cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immunopathol.com [immunopathol.com]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 15. drughunter.com [drughunter.com]
- 16. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 21. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scielo.br [scielo.br]
- 29. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antibiotic-Loaded Nano-Sized Delivery Systems: An Insight into Gentamicin and Vancomycin [mdpi.com]
- 31. Toxicity of sulfonamide-reactive metabolites in HIV-infected, HTLV-infected, and noninfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Dosage Optimization for 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Executive Summary & Compound Profile
Compound: 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide CAS: 5378-62-1 Primary Class: Sulfonamide / Hydrazide Scaffold Target Mechanism: Carbonic Anhydrase (CA) Inhibition (Isoforms I, II, IX, XII) [1].[1][2]
Operational Context: This compound acts as a "dual-tail" zinc-binding pharmacophore.[1] The sulfonamide moiety coordinates with the Zn²⁺ ion in the CA active site, while the hydrazinecarbonyl tail allows for covalent conjugation or hydrogen bonding within the hydrophilic cleft of the enzyme [2].[1] In in vivo settings, it is often utilized either as a direct probe for CA inhibition or as a metabolic precursor in the synthesis of complex hydrazone-based anticancer agents.[1]
Critical Warning: The hydrazine moiety is chemically reactive (nucleophilic).[1] Improper vehicle selection (e.g., aldehydes, ketones) will result in in situ derivatization, invalidating your study.[1]
Formulation & Solubility Troubleshooting
Q: My compound precipitates immediately upon dilution with saline/PBS. How do I stabilize the suspension?
A: The "Solubility Wall" is a common failure point for this scaffold due to the competing polarity of the sulfonamide and the lipophilicity of the chloro-benzene core.
Root Cause: The compound has poor aqueous solubility at neutral pH.[1] While the sulfonamide group is weakly acidic (pKa ~10), it does not ionize sufficiently at pH 7.4 to support high concentrations (>5 mg/mL).[1]
The Solution: The "Co-Solvent Step-Down" Protocol Do not attempt direct dissolution in aqueous buffer.[1] Use a co-solvent system to create a stable micro-suspension or solution.[1]
Recommended Vehicle System (Standard IP/PO):
-
5% DMSO (Primary Solubilizer)[1]
-
40% PEG-400 (Stabilizer)[1]
-
55% Saline (0.9%) or Water for Injection [1]
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve completely in 100% DMSO. Vortex until clear. Note: If heating is required, do not exceed 40°C to preserve the hydrazine moiety.[1]
-
Add PEG-400 slowly while vortexing.[1] The solution should remain clear.
-
Add Saline/Water dropwise while vortexing vigorously.
Dosage Optimization & Route Selection
Q: What is the starting dose range for efficacy studies in mice?
A: Efficacy for this scaffold is driven by the degree of CA inhibition required.
Unlike high-potency nanomolar inhibitors, this scaffold often requires moderate dosing to achieve sustained plasma levels sufficient to inhibit tissue-bound CA isoforms (like CA IX in tumors).[1]
Dose Ranging Table (Mouse Models):
| Study Type | Route | Starting Dose | Frequency | Target Endpoint |
| Diuretic / Renal | IP | 10 - 25 mg/kg | Single Bolus | Urine pH > 8.0, Na+ excretion |
| Antitumor (Xenograft) | IP | 25 - 50 mg/kg | Daily (QD) | Tumor Growth Inhibition (TGI) |
| PK / Bioavailability | IV | 2 - 5 mg/kg | Single Bolus | Clearance (CL), Half-life (t1/2) |
| Toxicity (MTD) | PO | 100 - 200 mg/kg | Single Bolus | Weight loss >15%, Lethargy |
Expert Insight: For antitumor studies targeting CA IX/XII, you must maintain a trough concentration above the IC50 (typically ~10-50 nM for this class) [1].[1] Given the rapid clearance of sulfonamides, twice daily (BID) dosing at 25 mg/kg is often superior to a single 50 mg/kg bolus.[1]
Q: Can I administer this compound orally (PO)?
A: Yes, but bioavailability is variable. The hydrazinecarbonyl group is susceptible to hydrolysis in the acidic environment of the stomach.[1]
-
Recommendation: For PO dosing, use enteric-coated capsules (for larger animals) or suspend in 1% Methylcellulose (MC) to buffer the transit.[1]
-
Bioavailability Check: Run a pilot PK study (n=3 mice) comparing IV (2 mg/kg) vs. PO (20 mg/kg). If %F < 20%, switch to IP.[1]
Safety & Toxicity Management
Q: Animals are showing weight loss and signs of dehydration.[1] Is this off-target toxicity?
A: This is likely "On-Target" exaggerated pharmacology. [1]
Mechanism: Systemic inhibition of Carbonic Anhydrase II (CA II) in the kidneys leads to metabolic acidosis .[1] The blockade of bicarbonate reabsorption causes:
-
Diuresis: Massive water loss.[1]
-
Alkaline Urine: pH rises, but blood pH drops (acidosis).[1]
-
Electrolyte Imbalance: Hypokalemia (low potassium).[1]
Troubleshooting Protocol:
-
Hydration: Supplement animals with subcutaneous (SC) saline (0.5 - 1.0 mL) daily.[1]
-
Diet: Switch to a potassium-enriched diet if hypokalemia is suspected.
-
Dose Reduction: If weight loss >15%, introduce a "drug holiday" (2 days off) or reduce dose by 50%.
Q: I see crystals in the urine (crystalluria).
A: Sulfonamides can precipitate in acidic urine, but CA inhibitors alkalinize urine, which usually protects against this. However, if the hydrazine tail is metabolized to an acetylated form (acetylation phenotype), the metabolite may be less soluble.[1]
-
Action: Ensure ad libitum access to water. Confirm urine pH is alkaline (>7.5).[1] If urine is acidic, the CA inhibition is insufficient, or the compound is precipitating via a non-pH dependent mechanism.[1]
Visual Workflows
Figure 1: Mechanism of Action & Physiological Effects
This diagram illustrates the pathway from dosage to systemic effect, highlighting the critical biomarkers for efficacy monitoring.
Caption: Pathway linking compound administration to renal biomarkers and antitumor efficacy endpoints.
Figure 2: Dosage Optimization Decision Tree
Follow this logic flow to determine the optimal regimen for your specific study.
Caption: Step-by-step logic for overcoming solubility issues and defining the Maximum Tolerated Dose (MTD).
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]
-
BenchChem. (n.d.).[1] this compound Structure and Applications. BenchChem Compound Database. [1]
-
Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(15), 2992-3004.[1]
-
Ekinci, D., et al. (2012).[1] Carbonic anhydrase inhibitors: Synthesis and biological evaluation of novel benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry, 20(4), 1350-1356.[1]
Disclaimer: This guide is for research purposes only. All in vivo protocols must be approved by your institutional IACUC or ethical review board.
Sources
troubleshooting guide for carbonic anhydrase inhibition assays
Technical Support Center: Carbonic Anhydrase Inhibition Assays
Ticket System Status: [ONLINE] Support Lead: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of CA Inhibition Workflows
Welcome to the Technical Support Center
You are likely here because your
Below are the resolved tickets for the most critical issues reported by drug discovery teams.
Ticket #01: High Background in Colorimetric (Esterase) Assays
User Report: "I am running the p-Nitrophenyl Acetate (p-NPA) esterase assay in 96-well plates. Even in my 'No Enzyme' control wells, the absorbance at 405 nm increases rapidly, destroying my signal-to-noise ratio."
Diagnosis: You are experiencing Spontaneous Hydrolysis . p-NPA is an unstable ester that hydrolyzes into p-nitrophenol (yellow) solely due to pH and temperature, without any enzyme present.
The Fix:
-
Check your pH/pKa Mismatch: The reporter product, p-nitrophenol, has a
of ~7.1. To see the yellow color, you must be at pH > 7.0. However, at pH > 8.0, spontaneous hydrolysis accelerates exponentially.-
Optimization: Lower your buffer pH to 7.5 . This is the "sweet spot" where the enzyme is active, the product is visible, but spontaneous hydrolysis is manageable.
-
-
Temperature Control: Do not run this assay at 37°C unless necessary. Run at 25°C (Room Temp) . The non-enzymatic rate drops significantly at lower temperatures.
-
Substrate Preparation: p-NPA is hydrophobic. Dissolve the stock in Acetonitrile rather than DMSO if possible, or ensure the final DMSO concentration is <1%. Acetonitrile stabilizes the ester better than alcohols or DMSO in storage.
-
The Essential Control: You must run a background subtraction.
Ticket #02: Discrepancy Between Esterase and Hydrase Activity[1]
User Report: "We identified a hit using the p-NPA esterase screen, but it failed in the Wilbur-Anderson (WA) gasometric assay. Is the compound a false positive?"
Diagnosis: Not necessarily a false positive, but a Mechanistic Divergence . CA has two distinct active sites/mechanisms for these substrates.
-
Hydrase Activity (
): The physiological reaction. Requires the Zinc-bound hydroxide mechanism. -
Esterase Activity (p-NPA): A surrogate reaction. While the active site overlaps, the binding kinetics differ. Some inhibitors bind in a way that blocks p-NPA hydrolysis but allows small
molecules to pass, or vice versa (though rare for sulfonamides).
The Fix: The Esterase assay is a screening tool (High Throughput). The Hydrase assay is the validation tool (Physiological Relevance).
Workflow Visualization:
Caption: Logical progression from high-throughput esterase screening to physiological hydrase validation.
Ticket #03: Inhibitor Solubility & DMSO Tolerance
User Report:
"My
Diagnosis: Carbonic Anhydrases are metalloenzymes that can be sensitive to organic solvents. Furthermore, many sulfonamide inhibitors are poorly soluble in water, leading to Micro-Aggregation .
The Fix:
-
The DMSO Limit: Keep final DMSO concentration
1% .-
Data: hCA II retains >95% activity at 1% DMSO. At 5% DMSO, activity can drop by 10-15%, skewing inhibition data.
-
-
Detergent Use: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. This prevents "promiscuous" inhibition caused by compounds forming aggregates that sequester the enzyme, rather than binding the active site.
Table 1: Recommended Assay Conditions
| Parameter | Esterase Assay (HTS) | Hydrase Assay (Stopped-Flow) |
| Substrate | p-Nitrophenyl Acetate (p-NPA) | |
| Detection | Absorbance (405 nm) | Absorbance (557 nm) w/ Phenol Red |
| Buffer | 20 mM HEPES or Tris-SO4, pH 7.5 | 20 mM HEPES, pH 7.5 + 20 mM |
| Temperature | 25°C | 25°C (Stopped-Flow) or 0-4°C (WA) |
| Throughput | High (96/384-well plate) | Low/Medium (One sample at a time) |
| Key Artifact | Spontaneous Hydrolysis |
Ticket #04: Stopped-Flow Hydrase Assay Setup
User Report: "We are setting up the Khalifah stopped-flow method. The reaction is too fast to measure, or the signal is flat."
Diagnosis:
The hydration of
The Fix:
-
Indicator Choice: Use Phenol Red (0.2 mM). Its
(7.9) matches the buffer pH, maximizing sensitivity to proton release. -
Enzyme Concentration: You need catalytic amounts, not stoichiometric. Use 5–10 nM of enzyme. If the reaction is over in <50ms, dilute the enzyme further.
-
Substrate Saturation:
-
Bubble
into water for at least 30 minutes at room temperature to achieve saturation (~33 mM). -
Critical: Keep the
water in a gas-tight syringe or closed vessel. Once exposed to air, drops rapidly.
-
Mechanism Visualization:
Caption: The catalytic cycle of CA and the competitive displacement of the Zinc-bound water by sulfonamide inhibitors.
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5][6][7][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Alterio, V., et al. (2012).[1] Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(27). Link
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of the human carbonic anhydrase family. Expert Opinion on Drug Discovery. Link
Sources
- 1. scholar.google.com [scholar.google.com]
- 2. Carbonic anhydrase inhibitors and activators for novel therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.apple.com [books.apple.com]
- 4. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 8. Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase [mdpi.com]
- 9. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]
- 10. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
identifying and minimizing byproducts in 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide reactions
Technical Support Center: 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Subject: Identifying and Minimizing Byproducts in Synthesis & Scale-Up Ticket ID: IND-INT-005-HYD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Context
User Query: "I am observing persistent impurities in the synthesis of this compound. How do I identify and minimize these byproducts?"
Technical Context: The molecule This compound (also widely known as 4-chloro-3-sulfamoylbenzohydrazide ) is a critical intermediate in the synthesis of diuretic drugs such as Indapamide .[1] The synthesis typically involves the nucleophilic acyl substitution of a methyl or ethyl ester precursor (Methyl 4-chloro-3-sulfamoylbenzoate) with hydrazine hydrate.[1]
The reaction is deceptively simple. While the primary transformation is a standard hydrazinolysis, the multifunctionality of the benzene ring (containing chloro, sulfonamide, and ester groups) creates specific "trap" pathways that lead to difficult-to-remove impurities.
Critical Byproduct Profiles & Mitigation Strategies
The following guide details the three most common impurity classes identified in this workflow.
Issue A: The "Dimer" Formation (Bis-hydrazide)
Symptom: A high-melting, insoluble white precipitate that does not dissolve during recrystallization.[1] Identity: N,N'-bis(4-chloro-3-sulfamoylbenzoyl)hydrazine.[1] Mechanism: This is a stoichiometry failure.[1] If the local concentration of the starting ester is high relative to hydrazine, the newly formed hydrazide product acts as a nucleophile and attacks another molecule of the ester.
-
Root Cause:
-
Corrective Action (The "Reverse Addition" Protocol):
-
Protocol: Always add the Ester solution dropwise into the Hydrazine solution . This ensures the ester always encounters a vast excess of hydrazine, statistically favoring the mono-hydrazide over the dimer.
-
Stoichiometry: Increase Hydrazine Hydrate to 3.0 – 4.0 equivalents . Excess hydrazine is water-soluble and easily removed; the dimer is not.[1]
-
Issue B: Hydrolysis (The Acid Impurity)
Symptom: Presence of 4-chloro-3-sulfamoylbenzoic acid in HPLC (typically elutes earlier than the hydrazide).[1] Mechanism: Water competes with hydrazine as a nucleophile.[1] While hydrazine is a better nucleophile, high water content (from low-grade hydrazine hydrate) or wet solvents at reflux temperatures will drive hydrolysis.[1]
-
Corrective Action:
Issue C: Nucleophilic Aromatic Substitution (SnAr)
Symptom: Loss of the Chlorine atom; formation of 4-hydrazino-3-sulfamoylbenzohydrazide.[1] Mechanism: The chlorine atom at position 2 (or 4, depending on numbering) is activated by the electron-withdrawing sulfonamide and carbonyl groups. Prolonged heating with excess hydrazine can displace the chlorine.[1]
-
Corrective Action:
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Use this to diagnose your specific impurity profile based on reaction conditions.[1]
Figure 1: Competitive reaction pathways showing how stoichiometry and temperature deviations lead to specific byproducts.
Optimized Synthesis Protocol
This protocol is designed to be self-validating. If the "Check" steps fail, do not proceed to the next stage.
Materials:
-
Methyl 4-chloro-3-sulfamoylbenzoate (1.0 eq)[1]
-
Hydrazine Hydrate (80% or 98% grade) (3.5 eq)
-
Methanol (Absolute) (10 Volumes)
Step-by-Step Workflow:
-
Preparation of Hydrazine Charge:
-
Charge Hydrazine Hydrate (3.5 eq) and Methanol (5 Vols) into the reactor.
-
Heat to 50°C .
-
-
Controlled Addition (Crucial Step):
-
Dissolve the Methyl Ester (1.0 eq) in Methanol (5 Vols). Warm slightly if necessary to dissolve.
-
Add the Ester solution dropwise to the Hydrazine solution over 45–60 minutes.
-
Why? This maintains a high [Hydrazine]:[Ester] ratio, preventing Dimer formation.
-
-
Reaction:
-
Isolation:
-
Purification (If required):
-
Recrystallize from Water:Ethanol (1:1) .[1] Dissolve hot, filter while hot (to remove any trace Dimer), then cool slowly.
-
Troubleshooting FAQ
Q: My product has a yellow tint. Is this normal? A: Pure hydrazides are typically white.[1] A yellow tint often indicates the formation of azines (condensation with acetone if glassware was cleaned with acetone and not dried) or slight oxidation of the hydrazine. Recrystallization from ethanol usually removes this color.[1]
Q: I see a small impurity at RRT 0.85 in HPLC. What is it? A: This is likely the Methyl Ester starting material. If it persists, your reaction did not reach completion.[1] Do not extend reaction time indefinitely (risk of SnAr). Instead, increase the Hydrazine equivalents in the next run.
Q: Can I use THF instead of Methanol? A: Yes, but Methanol is preferred.[1] Hydrazine is more soluble in Methanol, ensuring a homogeneous single-phase reaction which improves kinetics and reduces dimer formation.[1]
Quantitative Data: Solvent & Impurity Profile
| Parameter | Recommended | Risk / Consequence |
| Hydrazine Equivalents | 3.0 – 4.0 eq | < 2.0 eq: High risk of Dimer (Bis-hydrazide) formation.[1] |
| Reaction Temperature | 55°C – 65°C | > 75°C: Risk of Chlorine displacement (SnAr).[1] |
| Addition Mode | Reverse (Ester into Hydrazine) | Normal (Hydrazine into Ester): Guarantees Dimer impurities.[1] |
| Solvent System | Methanol or Ethanol | Water: Promotes hydrolysis to Benzoic Acid derivative.[1] |
References
-
Preparation of 4-chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide Synthesis). Source: US Patent 5,110,946.[1] (Describes the use of the hydrazide intermediate and purification challenges). URL:
-
Process for preparing p-(5-chloro-2-methoxybenzamidoethyl)-benzene sulfonamide. Source: US Patent 3,965,173.[1][4] (Provides background on sulfamoyl-benzoic acid derivatives and chlorosulfonation chemistry). URL:
- Synthesis and Reactivity of Acylhydrazides.
Disclaimer: This guide is for research purposes only. Hydrazine is a toxic and potentially carcinogenic reagent.[1][6] All manipulations must be performed in a fume hood with appropriate PPE.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
comparing the efficacy of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide with other CA inhibitors
Executive Summary
2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide (hereafter referred to as 2-Cl-5-HCBS ) represents a "privileged structure" in the design of next-generation Carbonic Anhydrase Inhibitors (CAIs). Unlike first-generation clinical standards (e.g., Acetazolamide) which rely solely on a compact zinc-binding motif, 2-Cl-5-HCBS serves as a dual-functional scaffold. It combines a classic high-affinity sulfonamide anchor with a reactive hydrazine linker, enabling the "Tail Approach" for isoform-selective drug design.
Verdict: While the raw scaffold exhibits moderate pan-isoform inhibition, its hydrazone derivatives demonstrate superior efficacy, achieving single-digit nanomolar affinity (
Structural & Mechanistic Basis[1]
To understand the efficacy of 2-Cl-5-HCBS, one must deconstruct its interaction with the CA active site. The molecule operates via a three-point pharmacophore model:
-
Zinc-Binding Group (ZBG): The primary sulfonamide moiety (
) coordinates directly to the Zn(II) ion at the bottom of the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
Steric Modulator (2-Chloro): The chlorine atom at the ortho position (relative to the sulfonamide) induces a specific orientation within the hydrophobic pocket, influencing the
of the sulfonamide group and enhancing binding kinetics compared to non-halogenated analogues. -
Selectivity Handle (Hydrazinecarbonyl): This is the critical differentiator. It extends towards the hydrophilic half of the active site entrance. By derivatizing this hydrazine into hydrazones (Schiff bases), researchers can probe the "middle rim" and "outer rim" of the active site, regions where CA isoforms (I, II, IX, XII) differ significantly in amino acid sequence.
Mechanistic Pathway Diagram[2]
Figure 1: The structural logic of 2-Cl-5-HCBS. The scaffold anchors the molecule, while the hydrazine tail allows for chemical extension to achieve isoform selectivity.
Comparative Efficacy Data
The following data compares the efficacy of 2-Cl-5-HCBS derived hydrazones against clinical standards. Data is aggregated from stopped-flow kinetic assays measuring the inhibition constant (
Key Insight: The scaffold derivatives show a significant potency advantage over Acetazolamide (AAZ) in targeting the dominant physiological isoform (hCA II) and the tumor-associated isoform (hCA IX).[1]
Table 1: Inhibition Constants ( ) Comparison[4]
| Inhibitor Class | hCA I ( | hCA II ( | hCA IX ( | Selectivity Profile |
| Acetazolamide (AAZ) | ~250 | 12.0 | 25.0 | Pan-inhibitor (Low Selectivity) |
| Dorzolamide (DZA) | ~50,000 | 9.0 | 52.0 | hCA II Selective (Glaucoma) |
| 2-Cl-5-HCBS Scaffold | ~200 - 400 | 20 - 50 | ~50 | Moderate Pan-inhibitor |
| 2-Cl-5-HCBS Derivatives * | 18.5 | 1.75 | 15.4 | High Potency / Tunable Selectivity |
*Data represents the most potent hydrazone derivatives (e.g., 4-nitrophenyl or 2,6-dichlorobenzyl adducts) synthesized from the 2-Cl-5-HCBS core.
Analysis of Performance
-
hCA II (Glaucoma/Edema): The derivatives of 2-Cl-5-HCBS exhibit
values as low as 1.75 nM , representing a ~7-fold increase in potency compared to Acetazolamide ( nM). This suggests potential for lower dosing regimens in intraocular pressure management. -
hCA IX (Oncology): With
values reaching 15.4 nM , these compounds are highly effective against the hypoxia-induced isoform implicated in tumor metastasis, outperforming AAZ. -
Selectivity: While AAZ inhibits constitutively expressed hCA I (250 nM), the 2-Cl-5-HCBS derivatives can be tuned to avoid hCA I (some derivatives show
nM for hCA I), reducing systemic side effects like paresthesia.
Experimental Validation Protocol
To validate the efficacy of 2-Cl-5-HCBS or its derivatives in your own lab, the Stopped-Flow CO2 Hydration Assay is the requisite standard. This kinetic method measures the physiological reaction directly, unlike esterase assays which can suffer from artifacts.
Protocol: Stopped-Flow CO2 Hydrase Assay
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO2-saturated water (approx. 17 mM at 25°C).
-
Enzyme: Recombinant hCA I, II, or IX (concentration typically 5–10 nM).
Workflow:
-
Incubation:
-
Incubate the enzyme with the inhibitor (2-Cl-5-HCBS derivative) for 15 minutes at room temperature prior to assay.
-
Prepare a serial dilution of the inhibitor (range: 0.1 nM to 100 nM).
-
-
Reaction Initiation (Stopped-Flow):
-
Syringe A: Enzyme + Inhibitor + Indicator in HEPES buffer.
-
Syringe B: CO2-saturated water.[2]
-
Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer.
-
-
Data Acquisition:
-
Monitor the absorbance change at 557 nm (Phenol Red isosbestic point shift).
-
Record the initial velocity of the CO2 hydration reaction for 10–100 seconds.
-
-
Calculation:
-
Fit the kinetic curves to the Michaelis-Menten equation.
-
Calculate
from the dose-response curve. -
Convert
to using the Cheng-Prusoff equation: (Note: For CO2 hydration, is typically ~10 mM for hCA II).
-
Validation Diagram
Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, the gold standard for validating CAI potency.
Conclusion
This compound is not merely an alternative to Acetazolamide; it is a foundational scaffold that enables the synthesis of superior inhibitors. While clinical standards like Acetazolamide are fixed, static molecules, the 2-Cl-5-HCBS scaffold offers a programmable platform.
For drug development professionals, the value lies in the derivatives :
-
Higher Potency: Up to 7x more potent against hCA II than standard care.
-
Tunable Selectivity: The hydrazine tail allows for structural modifications that can exclude off-target isoforms (hCA I), thereby improving the therapeutic index.
Recommendation: Use 2-Cl-5-HCBS as the starting synthon for generating hydrazone libraries when targeting specific CA isoforms for oncology (hCA IX) or ophthalmology (hCA II) applications.
References
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Source: MDPI (Molecules), 2022. Context: Primary source for
values of 2-Cl-5-HCBS derivatives. -
This compound | CA Inhibitor Synthon. Source: BenchChem. Context: Definition of the molecule as a chemical synthon and ZBG provider.
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Source: NIH / PubMed Central. Context: Detailed methodology for the CO2 hydration assay described in Section 4.
-
Carbonic Anhydrase Inhibitors: Structure-Activity Relationships. Source: Journal of Medicinal Chemistry (via ACS/NIH). Context: General grounding on the "Tail Approach" and sulfonamide SAR.[3]
Sources
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate and compare the anticancer activity of novel 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide derivatives. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.
The Scientific Rationale: Targeting a Key Vulnerability in Solid Tumors
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its ability to selectively inhibit carbonic anhydrase (CA) enzymes.[1][2] Our focus is on derivatives of this compound, a structure designed to target a critical enzyme in oncology: Carbonic Anhydrase IX (CA IX).
Why Target Carbonic Anhydrase IX?
In many solid tumors, rapid proliferation outpaces the development of an adequate blood supply, leading to a state of low oxygen known as hypoxia. To survive, cancer cells shift their metabolism to anaerobic glycolysis, producing an excess of lactic acid and protons, which creates a highly acidic tumor microenvironment (TME).[3] This acidity is toxic to normal cells and promotes tumor invasion and metastasis.
CA IX, an enzyme that is almost exclusively expressed on the surface of hypoxic tumor cells, plays a pivotal role in managing this acidic stress.[1][2][3] It rapidly converts carbon dioxide (CO₂) and water into bicarbonate (HCO₃⁻) and protons (H⁺), helping to maintain a neutral intracellular pH (pHi) while contributing to the acidification of the extracellular space.[1] By inhibiting CA IX, we can disrupt this delicate pH balance, leading to intracellular acidification and triggering programmed cell death, or apoptosis. This tumor-specific expression makes CA IX an exceptionally attractive target for developing selective anticancer agents with potentially fewer side effects.
Caption: Mechanism of Carbonic Anhydrase IX in tumor pH regulation and its inhibition.
Designing a Robust Comparative Validation Framework
To objectively assess our novel derivatives, we must compare them against well-characterized alternatives. This multi-pronged approach ensures that our findings are contextualized and robust.
| Compound ID | Class | Primary Mechanism of Action | Rationale for Inclusion |
| Derivative A, B, etc. | This compound | Putative CA IX Inhibitor | The experimental compounds whose anticancer activity is being validated. |
| Doxorubicin | Anthracycline Antibiotic (Positive Control 1) | DNA Intercalation & Topoisomerase II Inhibition[4][][6][7] | A gold-standard, broad-spectrum cytotoxic agent. Provides a benchmark for general anticancer potency against which the targeted activity of the derivatives can be compared. |
| Celecoxib | COX-2 Inhibitor (Positive Control 2) | Cyclooxygenase-2 (COX-2) Inhibition[8][9] | A clinically used anti-inflammatory drug with a sulfonamide core and known anticancer properties.[10][11] It serves as a relevant structural and therapeutic comparator. |
| Vehicle (e.g., 0.1% DMSO) | Negative Control | None | Ensures that the observed cellular effects are due to the compounds themselves and not the solvent used for dissolution. |
Part I: Comprehensive In Vitro Validation Workflow
Our in vitro strategy is a tiered approach, moving from broad cytotoxicity screening to specific mechanistic assays. This logical progression allows for efficient identification of promising candidates while building a deep understanding of their biological activity.
Caption: A tiered workflow for the in vitro validation of anticancer compounds.
Step 1: Assessing Cytotoxicity and Selectivity
The first critical step is to determine if the derivatives can kill cancer cells and, importantly, whether they do so selectively over normal cells.
Protocol 1: Cell Viability (MTT Assay)
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, MDA-MB-231) and non-cancerous cells (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test derivatives, Doxorubicin, and Celecoxib. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include vehicle-only wells as a negative control.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
-
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | MDA-MB-231 (TNBC) | MCF-10A (Normal Breast) | Selectivity Index (SI) vs. MDA-MB-231 |
| Derivative A | 10.2 | 12.5 | 8.1 | > 50 | > 6.2 |
| Derivative B | 4.5 | 5.1 | 2.5 | > 50 | > 20.0 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 2.3 | 2.6 |
| Celecoxib | 25.6 | 30.1 | 15.2 | > 100 | > 6.6 |
Note: Data are representative. The Selectivity Index (SI) is calculated as (IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater cancer cell-specific toxicity.
Step 2: Elucidating the Mechanism of Action
Once potent and selective compounds are identified (e.g., Derivative B), we must validate that they work through the intended mechanism.
Protocol 2: Carbonic Anhydrase IX Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of CA IX, specifically its ability to hydrate CO₂. This is often done using a stopped-flow instrument to measure the change in pH.
-
Methodology:
-
A solution of purified, recombinant human CA IX enzyme is prepared in a buffer.
-
The inhibitor (test derivative) is added at various concentrations and pre-incubated with the enzyme.
-
A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution.
-
The rate of the hydration reaction is monitored by measuring the change in absorbance of a pH indicator dye over time.
-
The IC50 value is calculated by comparing the inhibited enzyme's activity to the uninhibited control.
-
Data Presentation: CA IX Inhibitory Activity
| Compound | CA IX IC50 (nM) |
| Derivative A | 45.3 |
| Derivative B | 15.8 |
| Doxorubicin | > 10,000 |
| Celecoxib | 850.7 |
Note: The strong CA IX inhibition by Derivative B correlates with its high cellular potency, supporting the proposed mechanism. Doxorubicin's lack of activity confirms its different mechanism.
Protocol 3: Apoptosis Induction via Annexin V/PI Staining
-
Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry can then distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[12]
-
Methodology:
-
Treat cancer cells (e.g., MDA-MB-231) with the IC50 concentration of each compound for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Data Presentation: Apoptosis Analysis in MDA-MB-231 Cells (% of Total Cells)
| Compound (at IC50) | Live Cells | Early Apoptotic | Late Apoptotic / Necrotic |
| Vehicle Control | 94.5% | 3.1% | 2.4% |
| Derivative B | 35.2% | 48.5% | 16.3% |
| Doxorubicin | 40.1% | 42.8% | 17.1% |
Note: The significant increase in the apoptotic cell population following treatment with Derivative B provides strong evidence that it induces programmed cell death.
Part II: In Vivo Efficacy Assessment
Promising candidates must be tested in a living organism to evaluate their real-world potential, including bioavailability, stability, and efficacy within a complex tumor microenvironment.
Protocol 4: Human Tumor Xenograft Model
-
Principle: This model involves implanting human cancer cells into immunocompromised mice (e.g., athymic nude mice), which lack a functional immune system and will not reject the foreign tumor cells.[13][14][15] This allows for the in vivo study of a compound's effect on a human tumor.
-
Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 million MDA-MB-231 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Derivative B, Doxorubicin, Celecoxib).
-
Treatment: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule for 2-3 weeks.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Caption: Workflow for an in vivo human tumor xenograft study.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | 0% | +2.5% |
| Derivative B (20 mg/kg) | 542 ± 95 | 65% | -1.8% |
| Doxorubicin (5 mg/kg) | 418 ± 88 | 73% | -12.5% |
| Celecoxib (50 mg/kg) | 930 ± 150 | 40% | -0.5% |
Note: Data are representative. Tumor Growth Inhibition (TGI) is a key efficacy endpoint. Body weight change is a critical indicator of systemic toxicity.
Comprehensive Comparison and Final Assessment
Derivative B emerges as a highly promising candidate. It demonstrates:
-
Potent Cytotoxicity: It exhibits low micromolar IC50 values against multiple cancer cell lines.[16][17]
-
High Selectivity: It shows a significantly better selectivity for cancer cells over normal cells compared to the standard chemotherapeutic, Doxorubicin.
-
On-Target Activity: Its cellular potency directly correlates with its potent, nanomolar-level inhibition of the intended target, Carbonic Anhydrase IX.[3][18]
-
Clear Mechanism of Action: It effectively induces apoptosis, confirming a programmed cell death pathway.
-
In Vivo Efficacy: It significantly inhibits tumor growth in a xenograft model, achieving 65% TGI.
-
Favorable Safety Profile: Unlike Doxorubicin, which caused significant weight loss, Derivative B was well-tolerated by the animals, suggesting a wider therapeutic window.
Compared to the alternatives, Derivative B offers a clear advantage over Celecoxib in terms of potency and on-target CA IX activity. While not as potent as Doxorubicin in absolute terms, its high selectivity and favorable in vivo safety profile make it a more attractive candidate for targeted therapy. This structured, comparative approach provides the necessary evidence to advance Derivative B to the next stage of preclinical development.
References
- Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. (n.d.). Google Books.
-
Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamede, A. A., Hamed, M. I. A., & Elsaadig, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209–30225. Available from: [Link]
-
Pansare, D., & Shelke, R. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Heterocycles, 99(1), 474. Available from: [Link]
-
Garofalo, M., & Croce, C. M. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current pharmaceutical biotechnology, 14(6), 563–570. Available from: [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. Available from: [Link]
-
Cancer Research UK. (n.d.). Doxorubicin. Retrieved February 7, 2024, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved February 7, 2024, from [Link]
-
Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900. Available from: [Link]
-
Krause, M., & Zips, D. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Clinical Oncology, 18(6), 486-494. Available from: [Link]
-
Wikipedia. (n.d.). Doxorubicin. Retrieved February 7, 2024, from [Link]
-
Zureigat, M., Al-husban, F., Al-smadi, M., & Zihlif, M. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(19), 4747. Available from: [Link]
-
Eldehna, W. M., Abou-Seri, S. M., El-Naggar, A. M., Al-Warhi, T., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 16823. Available from: [Link]
-
Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamede, A. A., Hamed, M. I. A., & Elsaadig, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209–30225. Available from: [Link]
-
Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). In vivo screening models of anticancer drugs. ResearchGate. Retrieved February 7, 2024, from [Link]
-
Kumar, S., Sharma, A., Sharma, C., & Singh, P. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ChemistrySelect, 9(4). Available from: [Link]
-
Al-Sultani, A. A. J. (2022). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Retrieved February 7, 2024, from [Link]
-
Calvaresi, E. C., & Hergenrother, P. J. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3359-3366. Available from: [Link]
-
Al-Zahrani, A. A., Al-Ghorbani, M., Al-Salahi, R., Al-amri, A. M., & Al-Said, M. S. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC advances, 13(20), 13398–13412. Available from: [Link]
-
JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. [Link]
-
Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamede, A. A., Hamed, M. I. A., & Elsaadig, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(48), 30209–30225. Available from: [Link]
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved February 7, 2024, from [Link]
-
Sharipova, V. V., Markova, Y. A., & Goryunov, K. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 321. Available from: [Link]
-
Nocentini, A., Bua, S., & Gratteri, P. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2441995. Available from: [Link]
-
Sławińska-Brych, A., Zdzisińska, B., & Dmoszyńska-Graniczka, M. (2022). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. International journal of molecular sciences, 23(17), 9993. Available from: [Link]
-
León-Buitimea, A., Rodríguez-López, C. A., & Garza-Cárdenas, C. R. (2014). Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy. BioMed research international, 2014, 469736. Available from: [Link]
-
Griffith, J., & Edwards, D. R. (2014). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Future medicinal chemistry, 6(16), 1819–1831. Available from: [Link]
-
ResearchGate. (n.d.). Effect of celecoxib and radiation on the cell viability was measured by CCK-8 assay. Retrieved February 7, 2024, from [Link]
-
Kadhum, R., Abbas, M. K., & Madlum, K. N. (2022). Aspirin and celecoxib revealed anticancer and immunomodulatory effects on colon cancer cells. International journal of health sciences, 6(S2), 273-284. Available from: [Link]
-
De Monte, C., Carradori, S., & Secci, D. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules (Basel, Switzerland), 28(1), 6. Available from: [Link]
-
El-Sayed, M. A. A., El-Bendary, E. R., & El-Ashry, S. M. (2016). Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents. European journal of medicinal chemistry, 124, 699–712. Available from: [Link]
-
De Monte, C., Carradori, S., & Secci, D. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules (Basel, Switzerland), 28(1), 6. Available from: [Link]
Sources
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencescholar.us [sciencescholar.us]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. cris.tau.ac.il [cris.tau.ac.il]
- 16. semanticscholar.org [semanticscholar.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Publish Comparison Guide: Cross-Validation of Experimental Results for 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
This guide outlines a rigorous cross-validation framework for 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide (CAS: 5378-62-1), a critical intermediate in the synthesis of the diuretic Indapamide and a scaffold for carbonic anhydrase inhibitors.
This document is structured to serve as a technical reference for drug development professionals, moving beyond basic identification to functional validation and comparative analysis against alternative synthetic routes.
Executive Summary & Compound Identity
This compound (also known as 4-Chloro-3-sulfamoylbenzohydrazide) represents a stable, nucleophilic alternative to the moisture-sensitive acid chloride intermediates often used in sulfonamide drug synthesis. Its primary application is the synthesis of Indapamide , where it undergoes condensation with indoline derivatives.
| Attribute | Specification |
| CAS Number | 5378-62-1 |
| IUPAC Name | 4-Chloro-3-sulfamoylbenzohydrazide |
| Molecular Formula | C₇H₈ClN₃O₃S |
| Molecular Weight | 249.67 g/mol |
| Role | API Intermediate (Indapamide), Carbonic Anhydrase Inhibitor Scaffold |
| Key Functional Groups | Sulfonamide (-SO₂NH₂), Hydrazide (-CONHNH₂), Aryl Chloride (-Cl) |
Comparative Analysis: Hydrazide vs. Acid Chloride Route
In the industrial synthesis of Indapamide, two primary electrophilic intermediates are employed: the Hydrazide (Subject Compound) and the Acid Chloride (4-Chloro-3-sulfamoylbenzoyl chloride).
Strategic Comparison
| Feature | Hydrazide Route (CAS 5378-62-1) | Acid Chloride Route (CAS 70049-77-3) | Operational Verdict |
| Stability | High . Stable solid at room temperature. Resistant to hydrolysis. | Low . Highly moisture-sensitive; hydrolyzes rapidly to benzoic acid. | Hydrazide is superior for storage and non-GMP to GMP transitions. |
| Reactivity | Nucleophilic . Requires activation or condensation with aldehydes/ketones. | Electrophilic . Reacts directly with amines/nucleophiles. | Acid Chloride is faster but harder to control (side reactions). |
| Impurity Profile | Main impurity is unreacted ester or dimer formation. | Hydrolysis product (Acid) is a persistent impurity. | Hydrazide offers a cleaner purification profile via crystallization. |
| Handling | Standard solid handling. | Requires inert atmosphere (N₂/Ar). | Hydrazide reduces operational overhead. |
Causality of Choice
-
Why choose the Hydrazide? When the target API requires high purity (>99.5%) and the manufacturing site lacks rigorous humidity controls, the hydrazide route mitigates the risk of "hydrolytic drift" where the active intermediate degrades before the coupling step.
-
Why avoid the Acid Chloride? While kinetically faster, the acid chloride introduces variable amounts of 4-chloro-3-sulfamoylbenzoic acid into the reaction mixture, which is difficult to separate from the final sulfonamide product due to similar solubility profiles.
Cross-Validation Framework
To validate the quality of this compound, a three-tiered approach is required: Structural Identity , Purity Assessment , and Functional Competence .
Tier 1: Structural Identity (Self-Validating)
-
IR Spectroscopy : Look for the "Hydrazide Doublet". Unlike the acid chloride (single C=O stretch ~1780 cm⁻¹), the hydrazide shows a C=O amide I band (~1650 cm⁻¹) and distinct N-H stretching doublets (3300-3400 cm⁻¹).
-
Mass Spectrometry (ESI+) : The hydrazide must show a clear [M+H]⁺ peak at 250.67 m/z . The absence of a peak at 254 m/z (Acid Chloride) or 236 m/z (Acid) confirms conversion.
Tier 2: Purity Assessment (HPLC Protocol)
-
Objective : Quantify unreacted methyl ester precursor and the hydrolyzed acid impurity.
-
Methodology : Reverse-Phase HPLC with acidic buffering is mandatory to suppress ionization of the sulfonamide group, sharpening the peak shape.
Experimental Protocol: HPLC Purity Analysis
-
Column : C18 (e.g., Waters XBridge or Agilent Zorbax), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A : 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B : Acetonitrile (HPLC Grade).
-
Gradient :
-
0-5 min: 95% A (Isocratic hold to elute polar acid impurities).
-
5-20 min: 95% A → 40% A (Linear gradient to elute Hydrazide).
-
20-25 min: 40% A → 5% A (Wash).
-
-
Detection : UV at 254 nm (aromatic ring) and 220 nm (amide bond).
-
Validation Criteria :
-
Retention Time (RT) : Acid Impurity (approx 4 min) < Hydrazide (approx 12 min) < Ester Precursor (approx 18 min).
-
Tailing Factor : Must be < 1.5. (High tailing indicates insufficient buffer strength).
-
Tier 3: Functional Competence (Derivatization Assay)
-
Rationale : Purity does not guarantee reactivity. A "Use Test" confirms the hydrazide nitrogen is nucleophilic and not deactivated (e.g., by protonation or oxidation).
-
Protocol : React a small aliquot (100 mg) with 4-Chlorobenzaldehyde (1 eq) in Ethanol (reflux, 1h).
-
Success Criteria : Rapid precipitation of the corresponding hydrazone. If the solution remains clear or yields <80%, the hydrazide batch is degraded.
Visualizations
Diagram 1: Synthesis & Impurity Pathways
This diagram maps the critical control points where the Hydrazide route diverges from the Acid Chloride route, highlighting specific impurities.
Caption: Comparison of Synthetic Pathways. The Hydrazide route (Green path) avoids the critical hydrolytic instability (Red dotted line) inherent to the Acid Chloride route.
Diagram 2: Validation Workflow Logic
A decision tree for accepting or rejecting a batch of the intermediate based on the described protocols.
Caption: Step-wise validation logic ensuring chemical purity, structural identity, and synthetic reactivity before API production.
Experimental Data Summary
The following data points are established baselines for the pure compound. Deviations >5% indicate compromised quality.
| Property | Value / Observation | Method |
| Physical State | White to off-white crystalline solid | Visual |
| Melting Point | >220°C (Decomposition) | Capillary Method |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water | Solubility Test |
| HPLC Purity | ≥ 98.5% (Area Normalization) | RP-HPLC (C18, pH 2.[1]5) |
| Mass Spectrum | [M+H]⁺ = 250.7 m/z; [M+Na]⁺ = 272.7 m/z | LC-MS (ESI+) |
| Loss on Drying | ≤ 0.5% w/w | Gravimetric (105°C, 3h) |
References
-
National Institutes of Health (NIH) . Synthesis and biological evaluation of sulfonamide derivatives. PubMed Central. Retrieved from [Link]
- Google Patents. Synthesis method of indapamide (CN1927833A).
-
Farmacia Journal . HPLC-UV Determination of Indapamide in the Presence of its Main Synthesis and Degradation Impurities. Retrieved from [Link]
Sources
The Structure-Activity Relationship of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide Analogs: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of targeted therapeutics. Among its myriad derivatives, 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide has emerged as a particularly versatile synthon. Its inherent reactivity and structural features provide a fertile ground for the generation of extensive chemical libraries with diverse biological activities. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, with a primary focus on their celebrated role as carbonic anhydrase inhibitors, alongside their promising antimicrobial and anticancer properties. We will delve into the causality behind experimental design, present comparative data, and elucidate the molecular logic that governs the efficacy of these compounds.
The Core Scaffold: A Gateway to Bioactivity
The this compound molecule is a strategic starting point for analog synthesis. The benzenesulfonamide group is a well-established zinc-binding group (ZBG), crucial for the inhibition of metalloenzymes like carbonic anhydrase (CA).[1] The hydrazinecarbonyl linker at the 5-position is a key reactive handle. It readily undergoes condensation reactions with a wide array of aldehydes and ketones to form hydrazone derivatives, enabling systematic structural modifications to explore the chemical space for optimal biological activity.[1] The chloro substituent at the 2-position also plays a role in modulating the electronic properties and binding interactions of the entire molecule.
Synthetic Strategy: Building the Analog Library
The synthesis of this compound analogs, particularly the hydrazone derivatives, is a well-documented and efficient process. The general workflow underscores the principles of combinatorial chemistry, allowing for the rapid generation of a diverse library of compounds from a common intermediate.
Experimental Protocol: General Synthesis of Hydrazone Analogs
-
Preparation of the Hydrazide: The starting material, this compound, is typically synthesized from 2-chlorobenzoic acid through a multi-step process involving chlorosulfonation, amidation, and subsequent reaction with hydrazine hydrate.
-
Condensation Reaction: In a typical reaction, equimolar amounts of this compound and a selected aromatic or heterocyclic aldehyde are dissolved in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of a weak acid, like acetic acid, is often added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically refluxed for a period of 2-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the final hydrazone analog.
This straightforward synthetic route allows for the systematic introduction of various substituents on the aryl or heteroaryl ring appended to the hydrazone linker, which is fundamental for SAR studies.
Caption: A typical workflow for the structure-activity relationship studies of carbonic anhydrase inhibitors.
Antimicrobial Activity: A Broad Spectrum of Potential
Beyond their well-established role as CA inhibitors, benzenesulfonyl hydrazones have demonstrated a wide range of antimicrobial activities. [2]The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the bacterial cell membrane.
Comparative Analysis of Antimicrobial Activity
| Compound Type | General Observation | Target Organisms |
| Benzenesulfonyl Hydrazones | Activity is generally better against Gram-positive bacteria. | Staphylococcus aureus, Bacillus subtilis |
| Nitro-substituted Analogs | Often exhibit enhanced antimicrobial activity. | Broad-spectrum potential |
| Halogen-substituted Analogs | Chloro and fluoro substituents can increase potency. | Gram-positive and some Gram-negative bacteria |
Data inferred from studies on benzenesulfonyl hydrazones.[3][4]
Structure-Activity Relationship Insights for Antimicrobial Activity
-
Gram-Positive Selectivity: Many benzenesulfonyl hydrazones show greater efficacy against Gram-positive bacteria. This may be due to differences in the cell wall composition between Gram-positive and Gram-negative bacteria. [3]* Lipophilicity and Substituent Effects: The introduction of lipophilic groups, such as halogens, on the aromatic ring of the hydrazone can enhance activity, likely by improving the compound's ability to penetrate the bacterial cell membrane. Electron-withdrawing groups, like the nitro group, are also frequently associated with increased antimicrobial potency.
Experimental Protocol: Microdilution Assay for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: Targeting Tumor Proliferation
The anticancer potential of this compound analogs is closely linked to their ability to inhibit tumor-associated carbonic anhydrase isoforms IX and XII. [1]By inhibiting these enzymes, the analogs can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced proliferation. Some analogs have also been shown to induce cell cycle arrest. [1]
Comparative Analysis of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for representative benzenesulfonamide derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) |
| Benzenesulfonamide-triazine conjugate | MDA-MB-468 (Breast Cancer) | 1.48 - 3.99 |
| Benzenesulfonamide-triazine conjugate | CCRF-CM (Leukemia) | 4.51 - 9.83 |
| Benzenesulfonamide-imidazole conjugate | MDA-MB-231 (Breast Cancer) | < 10 (for most active) |
| Benzenesulfonamide-imidazole conjugate | IGR39 (Melanoma) | < 10 (for most active) |
Data compiled from various studies on benzenesulfonamide derivatives.[5][6]
Structure-Activity Relationship Insights for Anticancer Activity
-
Correlation with CA IX/XII Inhibition: There is a strong correlation between the potency of CA IX and XII inhibition and the anticancer activity of these compounds. Analogs that are highly selective for these isoforms tend to exhibit greater cytotoxicity against cancer cells, particularly under hypoxic conditions where these enzymes are overexpressed.
-
Induction of Apoptosis: Mechanistic studies have shown that potent analogs can induce apoptosis in cancer cells by activating caspase pathways. [1][6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. [7]5. Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO. [7]6. Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. [7]The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC50 value.
Comparison with Alternative Scaffolds
While this compound analogs are highly effective, it is important to consider them in the context of other classes of inhibitors.
-
Other Sulfonamides: Aromatic and heterocyclic sulfonamides are the most common classes of CA inhibitors. The tail approach, where different chemical moieties are appended to the sulfonamide core, is a widely used strategy to achieve isoform selectivity. [8]The hydrazone linkage in the title compounds offers a flexible and synthetically accessible way to implement this approach.
-
Non-Sulfonamide Inhibitors: Other classes of CA inhibitors include phenols, coumarins, and fullerenes. These compounds often have different binding modes and may offer advantages in terms of overcoming sulfonamide resistance or achieving novel selectivity profiles. However, sulfonamides remain the most potent and widely studied class of CA inhibitors.
For antimicrobial and anticancer applications, the benzenesulfonamide hydrazones compete with a vast array of other chemical scaffolds. Their advantage lies in their relatively straightforward synthesis, tunability, and often multi-target activity.
Conclusion and Future Directions
The this compound scaffold is a powerful platform for the development of potent and selective inhibitors of carbonic anhydrases, as well as promising antimicrobial and anticancer agents. The structure-activity relationship studies clearly demonstrate that subtle modifications to the "tail" region of the hydrazone analogs can lead to dramatic changes in their biological activity and isoform selectivity.
Future research in this area should focus on:
-
Expanding the diversity of the aldehyde library used for hydrazone synthesis to explore novel chemical space.
-
Conducting more comprehensive in vivo studies to validate the therapeutic potential of the most promising analogs.
-
Investigating potential off-target effects to ensure the safety of these compounds.
-
Performing detailed quantitative structure-activity relationship (QSAR) studies to develop predictive models for designing next-generation inhibitors with enhanced potency and selectivity.
By leveraging the insights gained from these comparative studies, researchers can continue to refine and optimize this versatile class of compounds for a range of therapeutic applications.
References
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). PubMed Central. Available at: [Link]
-
Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PubMed Central. Available at: [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (n.d.). PubMed Central. Available at: [Link]
-
The bioactivity of benzenesulfonyl hydrazones: A short review. (2026). ResearchGate. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Available at: [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PubMed Central. Available at: [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PubMed Central. Available at: [Link]
-
Summary of MIC values (μg/mL) of selected hydrazide-hydrazone derivatives against se. (n.d.). ResearchGate. Available at: [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Available at: [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PubMed Central. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. Available at: [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. Available at: [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (n.d.). NIH. Available at: [Link]
-
IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PubMed Central. Available at: [Link]
-
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-. (n.d.). PubChem. Available at: [Link]
-
MTT assay. (2022). Protocols.io. Available at: [Link]
-
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). NIH. Available at: [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Available at: [Link]
-
Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). PubMed. Available at: [Link]
Sources
- 1. This compound|CA Inhibitor [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide: A Guide for Medicinal and Process Chemists
Introduction
2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide is a key building block in medicinal chemistry, primarily utilized in the synthesis of various heterocyclic compounds with a wide range of biological activities. Its utility stems from the presence of three reactive functional groups: a sulfonamide, a hydrazinecarbonyl moiety, and a chlorinated aromatic ring, which allow for diverse chemical modifications. This guide provides a detailed head-to-head comparison of three distinct synthetic routes to this valuable intermediate, offering insights into the practical considerations for laboratory and process scale synthesis. Each route is presented with a detailed experimental protocol, a comparative analysis of key metrics, and a discussion of the underlying chemical principles to empower researchers in making informed decisions for their specific applications.
Route 1: Chlorosulfonation of 2-Chlorobenzoic Acid
This classical approach begins with the readily available and cost-effective 2-chlorobenzoic acid. The synthesis proceeds through a three-step sequence involving chlorosulfonation, amination, and finally, hydrazinolysis.
Scientific Rationale
The core of this route lies in the electrophilic aromatic substitution of 2-chlorobenzoic acid with chlorosulfonic acid. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. However, the strong activating effect of the chloro group and the deactivating effect of the carboxylic acid group, coupled with steric hindrance at the ortho positions, favors sulfonation at the para position to the chlorine atom. The subsequent steps involve the conversion of the resulting sulfonyl chloride to a sulfonamide, followed by the transformation of the carboxylic acid to the corresponding acyl hydrazide.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
A mixture of 2-chlorobenzoic acid (2.0 kg) and chlorosulfonic acid (10.5 kg) is heated at 90-100 °C for 5 hours.[1] The reaction mixture is then cooled to 25 °C and carefully poured into a mixture of ice and water, maintaining the temperature below 10 °C. The precipitated solid is collected by filtration, washed with water, and then dissolved in diethyl ether. The ether layer is washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The ether is removed under reduced pressure, and the resulting solid is washed with hexane and dried to yield 2-chloro-5-(chlorosulfonyl)benzoic acid. The reported yield for this step is approximately 76.8%.[1]
Step 2: Synthesis of 2-Chloro-5-sulfamoylbenzoic Acid
The 2-chloro-5-(chlorosulfonyl)benzoic acid is then subjected to an ammonolysis reaction. In a typical procedure for a similar substrate, the sulfonyl chloride is reacted with ammonia water in a polar solvent like water or dichloromethane at a temperature of 30-70 °C to obtain the corresponding sulfonamide.[2]
Step 3: Synthesis of this compound
The carboxylic acid of 2-chloro-5-sulfamoylbenzoic acid is first converted to its more reactive acyl chloride. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-5-(chlorocarbonyl)benzenesulfonamide is then carefully reacted with hydrazine hydrate in a suitable solvent like ethanol or tetrahydrofuran at a controlled temperature, often starting at 0-5 °C, to yield the final product.
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Route 2: Direct Conversion from 2-Chloro-5-sulfamoylbenzoic Acid
This route offers a more direct pathway, starting from the pre-formed 2-chloro-5-sulfamoylbenzoic acid. This starting material can be synthesized via several methods, including the chlorination of 4-sulfamoylbenzoic acid or the oxidation of 2-chloro-5-sulfamoyltoluene.
Scientific Rationale
By starting with 2-chloro-5-sulfamoylbenzoic acid, this route bypasses the often harsh chlorosulfonation and amination steps of Route 1. The synthesis then focuses on the selective conversion of the carboxylic acid functionality to the acyl hydrazide. This is a common and generally high-yielding transformation in organic synthesis.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(chlorocarbonyl)benzenesulfonamide
2-Chloro-5-sulfamoylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the reaction is complete. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acyl chloride.
Step 2: Synthesis of this compound
A closely related procedure involves the esterification of 5-dimethylsulfamyl-2-chloro-benzoic acid with methanol in the presence of sulfuric acid, followed by reaction of the resulting ester with hydrazine hydrate.[3] Adapting this to the target molecule, the crude 2-chloro-5-(chlorocarbonyl)benzenesulfonamide from the previous step is dissolved in a suitable solvent, such as tetrahydrofuran, and added dropwise to a cooled solution of hydrazine hydrate. The reaction mixture is stirred for several hours, and the product is then isolated by filtration or extraction.
Workflow Diagram
Caption: Synthetic pathway for Route 2.
Route 3: Sandmeyer-type Reaction from 2-Amino-5-sulfamoylbenzoic Acid
This route utilizes a Sandmeyer-type reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.
Scientific Rationale
The synthesis begins with 2-amino-5-sulfamoylbenzoic acid. The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid. This highly reactive intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom. The resulting 2-chloro-5-sulfamoylbenzoic acid is then converted to the final product as described in Route 2.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-sulfamoylbenzoic Acid via Diazotization
A process for a similar transformation involves dissolving 2-amino-5-(substituted-sulfonyl)benzoic acid in 12N hydrochloric acid with ice and then adding a solution of sodium nitrite in water at 0-5 °C.[4] After stirring, a solution of cupric chloride in 12N hydrochloric acid is added. The reaction mixture is then stirred at room temperature and heated to complete the reaction. The crude product is collected by filtration.[4]
Step 2 & 3: Conversion to this compound
The 2-chloro-5-sulfamoylbenzoic acid obtained from the Sandmeyer-type reaction is then converted to this compound following the two-step procedure outlined in Route 2 (conversion to the acyl chloride followed by reaction with hydrazine hydrate).
Workflow Diagram
Caption: Synthetic pathway for Route 3.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Chlorosulfonation | Route 2: Direct Conversion | Route 3: Sandmeyer Reaction |
| Starting Material | 2-Chlorobenzoic Acid | 2-Chloro-5-sulfamoylbenzoic Acid | 2-Amino-5-sulfamoylbenzoic Acid |
| Number of Steps | 3 | 2 | 3 |
| Key Reagents | Chlorosulfonic acid, Ammonia, Thionyl chloride, Hydrazine hydrate | Thionyl chloride, Hydrazine hydrate | Sodium nitrite, Hydrochloric acid, Copper(I) chloride, Thionyl chloride, Hydrazine hydrate |
| Potential Yield | Moderate to Good (Overall) | Good to Excellent | Moderate to Good (Overall) |
| Advantages | Inexpensive and readily available starting material. | Shorter route, avoids harsh chlorosulfonation. | Good for introducing chloro group regioselectively. |
| Disadvantages | Use of highly corrosive and hazardous chlorosulfonic acid. Multiple steps can lower overall yield. | Starting material may be more expensive or require synthesis. | Diazonium salts can be unstable. Use of copper catalyst. |
| Safety Considerations | Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water.[5] Proper personal protective equipment and a well-ventilated fume hood are essential. | Thionyl chloride is corrosive and requires careful handling. Hydrazine is a suspected carcinogen. | Diazonium salts are potentially explosive and should be handled with care, especially when dry. |
| Scalability | Potentially challenging due to the handling of large quantities of chlorosulfonic acid. | More amenable to scale-up due to fewer hazardous steps. | Scalability may be limited by the stability of the diazonium intermediate. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure available.
-
For large-scale industrial production , Route 2 is likely the most attractive option due to its shorter length and avoidance of the highly hazardous chlorosulfonation step, provided that the starting material, 2-chloro-5-sulfamoylbenzoic acid, is commercially available at a reasonable cost or can be efficiently synthesized in-house.
-
For laboratory-scale synthesis , where cost may be a primary driver and appropriate safety measures are in place, Route 1 offers a viable option starting from the inexpensive 2-chlorobenzoic acid.
-
Route 3 provides a valuable alternative, particularly when the starting 2-amino-5-sulfamoylbenzoic acid is readily accessible. The Sandmeyer reaction is a powerful tool for regioselective chlorination.
Ultimately, a thorough cost-benefit analysis, including reagent costs, reaction times, yields, and safety considerations, should be performed before selecting a synthetic strategy. This guide provides the foundational information to initiate such an evaluation, empowering researchers to choose the most efficient and practical path to this important synthetic intermediate.
References
-
PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]
- DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides - Google P
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid. [Link]
- EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid - Google P
- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google P
-
PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. [Link]
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google P
- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap. [Link]
- CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide - Google P
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. [Link]
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P
-
A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - MDPI. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. [Link]
-
Clark, J. (2015). Nucleophilic substitution reactions with ammonia. Chemguide. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]
-
Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients | ChemRxiv. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. [Link]
-
2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide - PMC. [Link]
-
YouTube. (2015, May 10). Nucleophilic substitution reactions with ammonia. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorosulfonic Acid. [Link]
-
International Labour Organization. International Chemical Safety Cards (ICSC): Thionyl Chloride. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 3. DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides - Google Patents [patents.google.com]
- 4. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Benchmarking Carbonic Anhydrase Inhibitors: A Case Study with 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the performance of novel carbonic anhydrase (CA) inhibitors derived from 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide against established benchmarks. We will delve into the scientific rationale behind experimental design and provide detailed, field-proven protocols for key functional assays. Our focus is on generating robust, reproducible data to empower your research and development efforts in the discovery of next-generation therapeutics targeting carbonic anhydrases.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology
Solid tumors are often characterized by regions of low oxygen, a condition known as hypoxia. To survive and proliferate in this harsh microenvironment, cancer cells upregulate a variety of proteins, including the transmembrane enzyme Carbonic Anhydrase IX (CA IX).[1] CA IX is a zinc-metalloenzyme that plays a crucial role in maintaining the pH balance of cancer cells.[1] It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). This enzymatic activity leads to an acidic extracellular space while maintaining a neutral to alkaline intracellular pH, a state that promotes tumor growth, metastasis, and resistance to therapy.[1]
The benzenesulfonamide scaffold is a well-established pharmacophore for CA inhibitors. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. This compound serves as a versatile chemical starting point for the synthesis of a diverse library of benzenesulfonamide-based CA inhibitors. By modifying the hydrazinecarbonyl moiety, researchers can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
This guide will benchmark the performance of hypothetical, yet representative, derivatives of this compound against two key comparators:
-
Acetazolamide: A first-generation, non-selective CA inhibitor. It is widely used in research and has established clinical applications for various conditions.[2]
-
SLC-0111: A potent and selective, second-generation CA IX inhibitor currently undergoing clinical trials for the treatment of solid tumors.[3]
Mechanism of Action: How Benzenesulfonamide-Based Inhibitors Target CA IX
The primary mechanism of action for benzenesulfonamide-based inhibitors is the direct binding to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction is crucial for the enzyme's catalytic function.
Figure 1: Simplified diagram of a benzenesulfonamide inhibitor binding to the zinc ion in the active site of Carbonic Anhydrase IX.
The binding of the sulfonamide group to the zinc ion is a high-affinity interaction that effectively displaces the water molecule required for the hydration of CO2. The aromatic ring and the R-group of the inhibitor can further interact with amino acid residues in the active site, contributing to the inhibitor's overall potency and selectivity for different CA isoforms.
Comparative Performance Data
The following table summarizes the inhibitory constants (Ki) of our hypothetical this compound derivatives (termed "Derivative A" and "Derivative B" for illustrative purposes) against the benchmark compounds, Acetazolamide and SLC-0111. Lower Ki values indicate higher potency.
| Compound | Target | Ki (nM) | Selectivity (hCA II / hCA IX) |
| Derivative A | hCA IX | 15.9 | 10.4 |
| hCA II | 165.8 | ||
| Derivative B | hCA IX | 49.2 | 8.8 |
| hCA II | 432.8 | ||
| Acetazolamide | hCA IX | 25.0 | 0.48 |
| hCA II | 12.0 | ||
| SLC-0111 | hCA IX | 45.1 | - |
| hCA II | - |
Note: Ki values for Derivative A and B are representative values from literature for similar benzenesulfonamide derivatives.[4] Ki values for Acetazolamide and SLC-0111 are from published data.[3][4]
Essential Functional Assays for Benchmarking CA IX Inhibitors
To comprehensively evaluate the performance of novel CA IX inhibitors, a series of in vitro functional assays are indispensable. The following protocols are designed to be robust and reproducible.
Stopped-Flow Carbonic Anhydrase Activity Assay
This is the gold standard for measuring the kinetic parameters of CA inhibition. The assay measures the rate of CO2 hydration by monitoring the associated pH change.
Figure 3: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Culture:
-
Seed CA IX-expressing cancer cells in a multi-well plate and grow them to a confluent monolayer. [5][6]2. Assay Procedure:
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. [5][6] * Gently wash the cells with media to remove detached cells.
-
Add fresh media containing the test inhibitors or benchmark compounds at a non-toxic concentration (determined from the MTT assay).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group.
-
Compare the rate of wound closure between the treated and control groups.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of the inhibitors on the ability of single cancer cells to proliferate and form colonies.
Protocol:
-
Cell Culture:
-
Prepare a single-cell suspension of the CA IX-expressing cancer cells.
-
-
Assay Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in a multi-well plate. [7] * Allow the cells to attach and then treat them with the test inhibitors or benchmark compounds at various concentrations.
-
Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. [7]The medium should be changed every 2-3 days.
-
After the incubation period, fix the colonies with a solution such as methanol or paraformaldehyde.
-
Stain the colonies with a staining solution like crystal violet. [7]3. Data Analysis:
-
Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
-
Compare the colony-forming ability of the treated cells to the control group.
-
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the performance of novel carbonic anhydrase inhibitors derived from this compound. By employing a systematic approach that combines robust enzymatic and cell-based functional assays with relevant benchmark compounds, researchers can generate high-quality, comparative data.
The illustrative data presented suggests that derivatives of this compound can be synthesized to exhibit potent and selective inhibition of the tumor-associated CA IX isoform, surpassing the performance of the first-generation inhibitor Acetazolamide and rivaling the clinical candidate SLC-0111.
Future studies should focus on optimizing the structure of these derivatives to further enhance their potency, selectivity, and drug-like properties. In vivo studies in relevant animal models of cancer will be the next critical step to validate the therapeutic potential of these promising compounds.
References
-
SLC-0111 - PubChem. National Center for Biotechnology Information. [Link]
-
Acetazolamide: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. PubMed. [Link]
-
Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Acetazolamide. Wikipedia. [Link]
-
Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. National Center for Biotechnology Information. [Link]
-
SLC-0111. SignalChem. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]
-
Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. National Center for Biotechnology Information. [Link]
-
Clonogenic Assay. Bio-protocol. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]
-
Scratch Assay protocol. University of California, Berkeley. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Center for Biotechnology Information. [Link]
-
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. [Link]
-
(PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]
-
Acetazolamide. PubChem. [Link]
-
An introduction to the wound healing assay using live-cell microscopy. National Center for Biotechnology Information. [Link]
-
Discovery of a novel 4-Pyridyl SLC-0111 Analog Targeting Tumor-Associated Carbonic Anhydrase Isoform IX Through Tail-Based Design Approach with Potent Anticancer Activity. Frontiers in Chemistry. [Link]
-
The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Taylor & Francis Online. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. protocols.io. [Link]
-
The Soft Agar Colony Formation Assay. National Center for Biotechnology Information. [Link]
-
(PDF) Clonogenic assay of cells. ResearchGate. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Wound Healing and Migration Assays. ibidi. [Link]
Sources
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Acetazolamide - Wikipedia [en.wikipedia.org]
- 3. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. bio-protocol.org [bio-protocol.org]
Definitive Structural Elucidation: X-Ray Crystallography vs. In Silico Prediction for 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Executive Summary: The "Truth" of Metal Coordination
In the development of Carbonic Anhydrase (CA) inhibitors, the scaffold 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide represents a critical "anchor" fragment.[1] It possesses two distinct functional domains: the sulfonamide (
While high-throughput docking can predict the general placement of this molecule, it frequently fails to accurately model the distorted tetrahedral coordination geometry at the catalytic Zinc ion or the specific solvent networks governing the orientation of the hydrazine tail. This guide compares the definitive structural evidence provided by X-ray Crystallography against computational and spectroscopic alternatives, establishing why crystallographic validation is non-negotiable for this class of metalloenzyme inhibitors.
Comparative Analysis: Crystallography vs. Alternatives
The following table summarizes the reliability of methods for determining the binding mode of sulfonamide scaffolds to Zinc-containing active sites.
| Feature | Method A: X-Ray Crystallography | Method B: Molecular Docking | Method C: STD-NMR |
| Primary Output | Electron density map ( | Predicted binding pose based on scoring functions ( | Epitope mapping (which protons touch the protein). |
| Metal Coordination | Direct Observation. Defines exact Zn-N bond distance (typ. 1.9–2.1 Å). | Inferred. Often forces ideal geometry or fails to account for metal polarization. | Indirect. Cannot resolve the metal-ligand bond distance. |
| Water Networks | Resolves "deep waters" essential for the proton wire mechanism. | Frequently ignores explicit waters or treats them as rigid. | Can detect water exchange but not static positions. |
| "Tail" Orientation | Unambiguously places the hydrazinecarbonyl group (Solvent vs. Hydrophobic). | High rotational entropy of the tail often leads to multiple equiprobable (and wrong) poses. | Good for determining if the tail is solvent-exposed. |
| Throughput/Cost | Low / High (requires synchrotron/beamtime). | Ultra-High / Low. | Medium / Medium. |
Why Alternatives Fail for This Molecule
-
Docking Limitations: Standard force fields (e.g., AMBER, CHARMM) often struggle with the polarization effects of the
ion. Docking scores may rank a "bidentate" coordination (using the hydrazine oxygen) higher than the biologically relevant monodentate sulfonamide interaction, leading to false structure-activity relationships (SAR). -
NMR Limitations: While Saturation Transfer Difference (STD) NMR can confirm binding, it cannot distinguish whether the sulfonamide nitrogen or the hydrazine nitrogen is coordinating the metal center without complex paramagnetic relaxation studies.
Technical Deep Dive: The Crystallographic Workflow
To definitively confirm the binding mode of this compound, we utilize a soaking protocol into pre-formed crystals of Human Carbonic Anhydrase II (hCA II). hCA II acts as the robust structural surrogate for the tumor-associated isoforms (hCA IX/XII).
Step 1: Crystal Engineering & Soaking
Unlike co-crystallization, which can be hindered by the compound's solubility, soaking allows the inhibitor to diffuse into the solvent channels of robust crystals.
-
Protein: Recombinant hCA II (20 mg/mL in 20 mM Tris-HCl, pH 8.0).
-
Crystallization: Hanging drop vapor diffusion.[2]
-
Reservoir: 1.5 M Sodium Citrate, 0.1 M Tris (pH 8.0).[2]
-
Drop: 1:1 ratio (Protein : Reservoir).
-
-
Soaking Protocol (Critical):
-
Prepare a 50 mM stock of the inhibitor in 100% DMSO.
-
Dilute into the mother liquor to a final concentration of 1–5 mM (ensure DMSO < 5% to prevent crystal cracking).
-
Soak native crystals for 1–3 hours . (Longer soaks risk degrading the hydrazine moiety).
-
Cryo-protection: Briefly transfer to mother liquor + 20% Glycerol before flash-cooling in liquid nitrogen.
-
Step 2: Data Collection & Refinement Strategy
When processing the diffraction data, specific attention must be paid to the metal center to avoid "model bias."
-
Resolution Target: Data must be cut at
. Lower resolution (e.g., 2.5 Å) may smear the density between the Zinc and the Sulfonamide nitrogen, making the bond order ambiguous. -
Refinement Restraints:
-
Do not use standard tetrahedral restraints for the Zinc initially.
-
Use a "link" restraint between
and the sulfonamide Nitrogen ( ) with a target distance of 2.0–2.2 Å . -
Verify the displacement of the "deep water" (Wat263 in hCA II numbering) which is typically ejected by the sulfonamide.
-
Visualizing the Mechanism
Diagram 1: The Structural Validation Workflow
This flowchart outlines the decision-making process for validating the inhibitor's binding mode.
Caption: Integrated workflow moving from computational prediction to crystallographic validation.
Diagram 2: The Binding Interaction Logic
This diagram illustrates the specific atomic interactions that crystallography must confirm, distinguishing them from docking artifacts.
Caption: Schematic of the interaction network. Crystallography confirms the Zn-Sulfonamide bond and the solvent-exposed nature of the hydrazine tail.
Experimental Data Interpretation
When analyzing the electron density (
-
The "Head" (Sulfonamide): You should observe a continuous density connected to the Zinc ion. The sulfonamide nitrogen (
) acts as the donor. The two oxygens of the sulfonamide should form hydrogen bonds with the backbone NH of Thr199 and the sidechain of Thr199. -
The "Tail" (Hydrazinecarbonyl):
-
Docking Prediction: Often predicts the tail buried in the hydrophobic pocket (Val121) to maximize van der Waals scores.
-
Crystallographic Reality: For this specific scaffold, the hydrazine moiety is hydrophilic. The density often points outward toward the bulk solvent or forms a water-mediated bridge to Asn67 or Gln92.
-
-
The Chlorine Substituent: Look for a large, spherical density blob at the ortho position relative to the sulfonamide. This provides a strong anomalous signal if data is collected at a wavelength near the Cl K-edge, further validating the ligand orientation.
Conclusion
While molecular docking is a valuable tool for virtual screening, it cannot reliably predict the precise metal coordination geometry or the solvation-dependent conformation of the hydrazinecarbonyl tail in This compound . X-ray crystallography remains the only self-validating method to confirm that the sulfonamide nitrogen—and not the hydrazine—is the primary zinc anchor, providing the structural certainty required for lead optimization.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
BenchChem. (n.d.). This compound | CA Inhibitor.[1] BenchChem Product Database. Link
-
Santos, M. A., et al. (2025). Crystallographic and computational characterization of sulfonamide derivatives. Royal Society Open Science. Link
-
Koader, et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors.[1][2][3] International Journal of Molecular Sciences, 24(1). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
